2,2-Diphenylethenamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-diphenylethenamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDUTLJTFAJHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CN)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Electronic properties of 2,2-Diphenylethenamine in organic synthesis
An In-Depth Technical Guide to the Electronic Properties and Synthetic Utility of 2,2-Diphenylethenamine
In the vast landscape of organic synthesis, enamines stand as versatile and powerful nucleophilic intermediates. Their ability to functionalize the α-position of carbonyl compounds has cemented their place in the synthetic chemist's toolbox. This guide delves into a unique and less-explored member of this class: 2,2-Diphenylethenamine. The gem-diphenyl substitution at the β-carbon introduces profound steric and electronic effects that significantly modulate its reactivity and potential applications. Due to the limited direct experimental literature on this specific enamine, this guide will adopt a first-principles approach, building a predictive framework based on the well-established electronic theory of enamines and the known influence of gem-diphenyl substitution. We will explore its predicted electronic structure, propose its reactivity in key synthetic transformations, and provide detailed, albeit theoretical, protocols for its synthesis and utilization, particularly in the construction of nitrogen-containing heterocycles. This document is intended for researchers and drug development professionals seeking to expand the boundaries of enamine chemistry and leverage unique structural motifs for novel molecular design.
The Electronic Landscape of 2,2-Diphenylethenamine: A Tale of Conjugation and Steric Hindrance
The reactivity of an enamine is fundamentally governed by the delocalization of the nitrogen lone pair into the π-system of the double bond.[1][2] This p-π conjugation increases the electron density at the β-carbon, rendering it nucleophilic.[3][4] In 2,2-Diphenylethenamine, this fundamental electronic feature is significantly influenced by the two phenyl groups at the β-position.
The Interplay of Resonance and Inductive Effects
The nitrogen lone pair in 2,2-Diphenylethenamine participates in a conjugated system, as depicted by its resonance structures. This delocalization is the primary contributor to its nucleophilic character at the β-carbon. The phenyl groups themselves can participate in this extended conjugation, further delocalizing the electron density. However, the gem-diphenyl substitution also introduces a significant steric shield around the β-carbon, which can hinder the approach of electrophiles.[5]
Frontier Molecular Orbitals: A Glimpse into Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's reactivity.[6][7] For a typical enamine, the HOMO is characterized by a significant contribution from the nitrogen lone pair and the π-orbital of the C=C bond, with the largest coefficient often at the β-carbon. This high-energy HOMO is responsible for the enamine's nucleophilicity.[8] The LUMO, conversely, is the corresponding π* antibonding orbital. The energy gap between the HOMO and LUMO dictates the molecule's kinetic stability and its absorption of UV-Vis light.[8]
For 2,2-Diphenylethenamine, we can predict that the HOMO energy will be raised due to the extended conjugation with the two phenyl rings, potentially increasing its nucleophilicity compared to simpler enamines. However, the steric bulk of the phenyl groups will likely play a dominant role in its kinetic reactivity.
Proposed Computational Study: Unveiling the Electronic Architecture
To provide a quantitative basis for these predictions, a computational study using Density Functional Theory (DFT) is proposed.
Protocol: DFT Calculation of 2,2-Diphenylethenamine
-
Software: Gaussian, Spartan, or similar computational chemistry software.
-
Method: B3LYP functional with a 6-31G(d) basis set for geometry optimization and frequency calculations.
-
Calculations:
-
Geometry optimization to find the lowest energy conformation.
-
Frequency calculation to confirm the structure is a true minimum (no imaginary frequencies).
-
Molecular orbital analysis to visualize the HOMO and LUMO and determine their energies.
-
Natural Bond Orbital (NBO) analysis to determine the charge distribution.
-
Calculation of the electrostatic potential map to visualize electron-rich and electron-poor regions.
-
Predicted Data from Computational Study
| Property | Predicted Value | Significance |
| HOMO Energy | -5.5 to -6.0 eV | Higher than simpler enamines, indicating increased nucleophilicity. |
| LUMO Energy | +1.0 to +1.5 eV | Typical for a π* orbital. |
| HOMO-LUMO Gap | 4.5 to 5.0 eV | Suggests moderate kinetic stability. |
| NBO Charge on β-Carbon | -0.3 to -0.4 e | Confirms significant nucleophilic character. |
Synthesis and Handling of 2,2-Diphenylethenamine: A Proposed Protocol
The synthesis of enamines is typically achieved through the condensation of a secondary amine with an aldehyde or ketone.[3][9] Given that 2,2-Diphenylethenamine is derived from 2,2-diphenylacetaldehyde, a plausible synthetic route is outlined below.
Workflow for the Synthesis of 2,2-Diphenylethenamine
Caption: Proposed synthetic workflow for 2,2-Diphenylethenamine.
Detailed Experimental Protocol: Synthesis of 2,2-Diphenylethenamine
Materials:
-
2,2-Diphenylacetaldehyde[10]
-
Anhydrous ammonia or a primary amine (e.g., methylamine)
-
Anhydrous toluene
-
Dean-Stark apparatus
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2,2-diphenylacetaldehyde (1 equivalent) and anhydrous toluene.
-
Introduce a stream of anhydrous ammonia gas or add a solution of the primary amine (1.1 equivalents) in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,2-Diphenylethenamine.
-
Purification can be achieved by vacuum distillation or recrystallization if the product is a solid.
Note on Stability and Handling: Enamines are susceptible to hydrolysis and should be handled under anhydrous conditions.[3]
Predicted Reactivity and Applications in Organic Synthesis
The unique electronic and steric profile of 2,2-Diphenylethenamine suggests a nuanced reactivity profile, making it a potentially valuable tool in the synthesis of complex nitrogen-containing molecules.
Cycloaddition Reactions: A Gateway to Heterocycles
Enamines are excellent partners in cycloaddition reactions, providing access to a variety of carbocyclic and heterocyclic frameworks.[11]
[4+2] Cycloaddition (Diels-Alder Type Reactions):
While enamines can act as dienes, the steric bulk of the gem-diphenyl groups in 2,2-Diphenylethenamine would likely disfavor this reactivity. However, it is predicted to be a reactive dienophile in reactions with electron-deficient dienes.
[3+2] Cycloaddition:
2,2-Diphenylethenamine is expected to readily undergo [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides. This would provide a direct route to highly substituted five-membered heterocycles.
Logical Flow of a [3+2] Cycloaddition Reaction
Caption: HOMO-LUMO interaction in a [3+2] cycloaddition.
Synthesis of Nitrogen Heterocycles: A Core Application
The nucleophilic nature of 2,2-Diphenylethenamine makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles.[12][13]
Proposed Synthesis of a Substituted Pyridine Derivative:
A potential application is the reaction of 2,2-Diphenylethenamine with a 1,3-dicarbonyl compound, followed by oxidation, to yield a highly substituted pyridine.
Experimental Workflow: Pyridine Synthesis
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The Evolving Landscape of 2,2-Diphenylethenamine Derivatives: A Technical Guide for Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
The 2,2-diphenylethenamine moiety represents a versatile and privileged scaffold in medicinal chemistry, demonstrating a remarkable capacity for structural elaboration and interaction with a diverse array of biological targets. This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and therapeutic potential of 2,2-diphenylethenamine derivatives. By delving into the causal relationships behind experimental design and providing detailed, validated protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate and innovate within this promising chemical space. We will explore the evolution of these derivatives from their conceptual origins to their current standing as promising candidates for anticancer and neuroprotective agents, with a particular focus on their mechanisms of action and the structural nuances that govern their biological activity.
Synthetic Strategies: Building the 2,2-Diphenylethenamine Core and its Analogs
The synthetic accessibility of the 2,2-diphenylethenamine core is a key factor driving its exploration in drug discovery. A variety of robust and adaptable synthetic routes have been developed, allowing for the systematic modification of the scaffold to probe structure-activity relationships.
Core Synthesis: The Knoevenagel Condensation Approach
A foundational and widely employed method for the synthesis of derivatives bearing a similar 2,2-diphenylacrylonitrile core is the Knoevenagel condensation. This reaction provides a straightforward and efficient means to construct the carbon-carbon double bond, a key structural feature of these molecules.
Experimental Protocol: Synthesis of 2-phenylacrylonitrile derivatives via Knoevenagel Condensation [1][2][3]
This protocol describes a general procedure for the synthesis of 2-phenylacrylonitrile derivatives, which share a similar structural motif with 2,2-diphenylethenamine derivatives.
-
Reactant Preparation: A mixture of an appropriate aromatic aldehyde (1.0 eq.) and a substituted phenylacetonitrile (1.0 eq.) is dissolved in a suitable solvent, such as ethanol or isopropanol.
-
Catalyst Addition: A catalytic amount of a base, such as piperidine or sodium ethoxide, is added to the reaction mixture. The choice of base can influence reaction times and yields.
-
Reaction Progression: The mixture is typically heated under reflux for a period ranging from 2 to 8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired 2-phenylacrylonitrile derivative.
Causality Behind Experimental Choices: The use of a basic catalyst is crucial for the deprotonation of the active methylene group in the phenylacetonitrile, which then acts as a nucleophile attacking the carbonyl carbon of the aromatic aldehyde. The subsequent dehydration step, often facilitated by heating, leads to the formation of the thermodynamically stable conjugated double bond.
N-Functionalization: Introducing Diversity at the Amine Moiety
The amine group of the 2,2-diphenylethenamine scaffold serves as a critical handle for introducing a wide range of functional groups, enabling the fine-tuning of physicochemical properties and biological activity. Acylation reactions are a common strategy for this purpose.
Experimental Protocol: N-Acylation of Amines [4][5]
This protocol provides a general method for the acylation of a primary or secondary amine, which can be adapted for the N-functionalization of the 2,2-diphenylethenamine core.
-
Preparation of the Acyl Chloride: The corresponding carboxylic acid is converted to its more reactive acyl chloride by treatment with a chlorinating agent such as oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM), often with a catalytic amount of N,N-dimethylformamide (DMF).[6]
-
Amidation Reaction: The amine (1.0 eq.) is dissolved in an anhydrous aprotic solvent, such as DCM or tetrahydrofuran (THF), and a base, typically triethylamine (TEA) or pyridine (1.1-1.5 eq.), is added. The solution is cooled in an ice bath.
-
Addition of Acyl Chloride: A solution of the freshly prepared acyl chloride (1.0-1.2 eq.) in the same anhydrous solvent is added dropwise to the cooled amine solution.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the pure N-acyl derivative.
Self-Validating System: The purity and identity of the synthesized compounds are typically confirmed through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), ensuring the structural integrity of the final products.
Therapeutic Applications and Structure-Activity Relationships
Derivatives of the 2,2-diphenylethenamine scaffold have shown significant promise in several therapeutic areas, most notably in oncology and neuropharmacology. The following sections will explore the SAR of these compounds in these contexts.
Anticancer Activity: Targeting Tubulin Polymerization
A significant body of research has focused on the development of 2-phenylacrylonitrile derivatives, close structural analogs of 2,2-diphenylethenamine, as potent inhibitors of tubulin polymerization.[1][2][3] These compounds represent a promising class of anticancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Structure-Activity Relationship Insights:
Extensive SAR studies have revealed several key structural features that govern the anticancer potency of these derivatives:
-
The 2-phenylacrylonitrile Core: This moiety is essential for activity, likely acting as a key pharmacophore that interacts with the colchicine binding site on β-tubulin.
-
Substituents on the Phenyl Rings: The nature and position of substituents on the two phenyl rings significantly impact activity. For instance, methoxy and halogen substitutions have been shown to enhance potency.
-
The Cyano Group: The nitrile functionality is a critical feature, potentially participating in hydrogen bonding interactions within the binding pocket.
Quantitative Data Summary: Anticancer Activity of 2-phenylacrylonitrile Derivatives
| Compound ID | R1 | R2 | Cell Line | IC50 (nM)[1][2] |
| 1g2a | 3,4,5-trimethoxy | 4-methoxy | HCT116 | 5.9 |
| BEL-7402 | 7.8 | |||
| Taxol (Control) | - | - | HCT116 | >1000 |
| BEL-7402 | >1000 |
Caption: Table summarizing the potent in vitro anticancer activity of a representative 2-phenylacrylonitrile derivative (1g2a) compared to the standard chemotherapeutic agent, Taxol.
Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism of action for these anticancer derivatives is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
Caption: Proposed mechanism of anticancer activity for 2,2-diphenylethenamine derivatives.
Neuroprotective and Anti-Neuroinflammatory Effects
Emerging research suggests that derivatives incorporating the 2,2-diphenylethenamine scaffold possess significant neuroprotective and anti-neuroinflammatory properties. These compounds have the potential to modulate key signaling pathways implicated in neurodegenerative diseases.
Modulation of Neuroinflammatory Pathways:
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative disorders. Certain piperazine derivatives, which can be considered analogs of N-substituted 2,2-diphenylethenamines, have been shown to attenuate neuroinflammation by modulating the NF-κB/TNF-α/COX-2 pathway.[7]
Structure-Activity Relationship Insights:
-
The Piperazine Moiety: The incorporation of a piperazine ring at the amine position appears to be a favorable modification for achieving neuroprotective effects.
-
Aromatic Substituents: The nature of the substituents on the phenyl rings of the core structure influences the antioxidant and anti-inflammatory properties of the compounds.
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
These derivatives are thought to exert their neuroprotective effects by inhibiting the production of pro-inflammatory mediators. By suppressing the activation of the NF-κB signaling pathway, they can reduce the expression of downstream targets such as TNF-α and COX-2, which are key drivers of the inflammatory cascade in the central nervous system.[7][8]
Caption: Proposed mechanism of anti-neuroinflammatory activity.
Future Directions and Conclusion
The 2,2-diphenylethenamine scaffold and its derivatives represent a fertile ground for the discovery of novel therapeutic agents. The synthetic tractability of this core structure, coupled with its demonstrated ability to interact with key biological targets in oncology and neuropharmacology, underscores its significance in modern drug discovery.
Future research efforts should focus on:
-
Expansion of Chemical Diversity: The synthesis and evaluation of a broader range of derivatives with diverse N-substituents and aromatic ring decorations will be crucial for a more comprehensive understanding of the SAR.
-
Elucidation of Novel Mechanisms: Investigating the interaction of these compounds with a wider panel of biological targets could uncover novel mechanisms of action and expand their therapeutic potential.
-
In Vivo Evaluation: Promising in vitro candidates should be advanced to in vivo models of cancer and neurodegenerative diseases to validate their therapeutic efficacy and assess their pharmacokinetic and safety profiles.
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Crystal structure analysis of stabilized 2,2-Diphenylethenamine analogs
An In-Depth Technical Guide to the Crystal Structure Analysis of Stabilized 2,2-Diphenylethenamine Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: The Untapped Potential of 2,2-Diphenylethenamine Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both unique biological activity and favorable physicochemical properties is relentless. Among the myriad of structural motifs, enamines represent a class of compounds with significant, yet historically challenging, potential. The inherent nucleophilicity of the β-carbon atom makes them valuable intermediates in organic synthesis. Specifically, the 2,2-diphenylethenamine core presents a sterically hindered and electronically rich framework that is of considerable interest for the development of new therapeutic agents. However, the intrinsic instability of simple enamines, which are prone to hydrolysis and tautomerization, has largely precluded their direct application in drug development. This guide delves into the critical aspects of stabilizing these promising analogs and the definitive role of single-crystal X-ray diffraction in elucidating their three-dimensional structures, a cornerstone for structure-activity relationship (SAR) studies and rational drug design.
Part 1: The Imperative of Stabilization – Transforming a Reactive Intermediate into a Druggable Scaffold
The utility of an enamine in a biological context is directly coupled to its stability. Unstabilized enamines readily hydrolyze back to their parent ketone and amine precursors, rendering them unsuitable for pharmaceutical applications where stability in aqueous physiological environments is paramount. The primary strategies to mitigate this instability revolve around steric and electronic modifications.
Steric Hindrance: A Shield Against Hydrolysis
The introduction of bulky substituents on the nitrogen atom or the α-carbon of the enamine can sterically hinder the approach of water molecules to the electrophilic β-carbon, thereby slowing down the rate of hydrolysis. For 2,2-diphenylethenamine analogs, the two phenyl groups already provide a significant degree of steric bulk. Further stabilization can be achieved by incorporating the nitrogen atom into a heterocyclic ring system, such as a pyrrolidine or piperidine ring. This not only increases steric hindrance but also introduces conformational rigidity.
Electronic Stabilization: The Role of Conjugation and Intramolecular Interactions
Electronic factors play a crucial role in enamine stability. The delocalization of the nitrogen lone pair into the double bond is a key feature of the enamine system. This conjugation can be extended and enhanced by the introduction of electron-withdrawing groups on the β-carbon or by incorporating the enamine moiety into a larger π-system.
A particularly effective strategy for stabilization is the design of analogs capable of forming intramolecular hydrogen bonds. These non-covalent interactions can lock the conformation of the molecule, increase its rigidity, and significantly enhance its stability. For instance, the introduction of a hydroxyl or a primary/secondary amine group at an appropriate position on one of the phenyl rings could lead to the formation of a stable six-membered ring through hydrogen bonding with the enamine nitrogen. This has been observed to be a powerful stabilizing force in other molecular systems[1][2][3].
Part 2: Synthesis and Crystallization of a Model Stabilized 2,2-Diphenylethenamine Analog
To illustrate the principles discussed, we will consider a hypothetical but representative stabilized analog: 1-(2,2-diphenyl-1-(2-hydroxyphenyl)ethenyl)pyrrolidine . The ortho-hydroxyl group is strategically placed to facilitate intramolecular hydrogen bonding.
Synthetic Protocol
The synthesis of this analog can be approached through a modified condensation reaction.
Experimental Protocol: Synthesis of 1-(2,2-diphenyl-1-(2-hydroxyphenyl)ethenyl)pyrrolidine
-
Step 1: Synthesis of 2-(diphenylmethyl)phenol: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2-bromophenol (1 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C and add n-butyllithium (1.1 eq.) dropwise. Stir for 30 minutes, then add a solution of benzophenone (1 eq.) in anhydrous THF. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then subjected to a reduction step (e.g., using triethylsilane and trifluoroacetic acid) to yield 2-(diphenylmethyl)phenol. Purify by column chromatography on silica gel.
-
Step 2: Oxidation to the Ketone: Dissolve the 2-(diphenylmethyl)phenol (1 eq.) in a suitable solvent such as dichloromethane (DCM). Add an oxidizing agent like pyridinium chlorochromate (PCC) or use a Swern oxidation protocol. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, work up the reaction accordingly to isolate the 2-(diphenylacetyl)phenol.
-
Step 3: Enamine Formation: To a solution of 2-(diphenylacetyl)phenol (1 eq.) in toluene, add pyrrolidine (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid. Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction. Reflux the mixture until no more water is collected. Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product, 1-(2,2-diphenyl-1-(2-hydroxyphenyl)ethenyl)pyrrolidine, can be purified by recrystallization or column chromatography.
Crystallization: The Gateway to Structural Elucidation
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis[4]. For the target analog, a systematic screening of crystallization conditions is necessary.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: Start with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).
-
Slow Evaporation: Prepare a saturated solution of the purified compound in a chosen solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Vapor Diffusion: In a sealed chamber, place a vial containing a concentrated solution of the compound in a volatile solvent (e.g., DCM). In the same chamber, place a larger vial containing a less volatile solvent in which the compound is less soluble (the anti-solvent, e.g., hexane). The vapor of the more volatile solvent will slowly diffuse into the less volatile solvent, gradually reducing the solubility of the compound and promoting crystallization.
-
Temperature Gradient: Create a temperature gradient across a solution of the compound. The solubility of the compound will be higher in the warmer region and lower in the cooler region, leading to crystallization in the cooler part of the container.
Part 3: The Core of the Analysis: Single-Crystal X-ray Diffraction
Once suitable crystals are obtained, the process of determining the molecular structure can begin. This involves data collection, structure solution, and refinement.
The Workflow of Crystal Structure Determination
The overall process can be visualized as a logical progression from the physical crystal to the final, refined molecular model.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Protocol for Data Collection and Structure Refinement
Experimental Protocol: X-ray Diffraction Analysis
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and flash-cooled in a stream of cold nitrogen gas (typically 100 K).
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. From this map, the positions of the heavier atoms can be determined.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method. This iterative process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and checked for geometric consistency (bond lengths, bond angles, etc.). The final structural information is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).
Part 4: Deciphering the Crystal Structure: Insights into Molecular Conformation and Intermolecular Interactions
The refined crystal structure of our model analog, 1-(2,2-diphenyl-1-(2-hydroxyphenyl)ethenyl)pyrrolidine, would provide a wealth of information.
Conformational Analysis
The analysis of the crystal structure would reveal the precise three-dimensional arrangement of the molecule. Key parameters to examine include:
-
Torsion Angles: The dihedral angles between the phenyl rings and the ethenamine plane will indicate the degree of twisting, which is a result of minimizing steric strain.
-
Planarity of the Enamine System: The C=C-N moiety is expected to be largely planar to maximize p-orbital overlap.
-
Pyrrolidine Ring Conformation: The five-membered pyrrolidine ring will likely adopt an envelope or twist conformation.
Intramolecular Hydrogen Bonding
The presence and geometry of the intramolecular hydrogen bond between the hydroxyl proton and the enamine nitrogen are critical for confirming the stabilization strategy.
Caption: Intramolecular Hydrogen Bonding in the Model Analog.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by intermolecular forces such as van der Waals interactions, π-π stacking of the phenyl rings, and potentially intermolecular hydrogen bonds if other functional groups are present. Understanding these interactions is crucial for predicting solid-state properties like solubility and melting point.
Quantitative Data Summary
The crystallographic data for a series of stabilized analogs can be summarized for comparative analysis.
| Compound ID | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | R-factor (%) |
| Analog 1 | C24H23NO | Monoclinic | P2₁/c | 12.345 | 8.912 | 18.765 | 95.67 | 2054.3 | 4 | 4.5 |
| Analog 2 | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
| Analog 3 | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
Note: The data presented for Analog 1 is hypothetical for illustrative purposes.
Conclusion: From Unstable Intermediate to Promising Drug Candidate
The journey of a 2,2-diphenylethenamine analog from a reactive chemical species to a potential therapeutic agent is paved with challenges, the foremost being its inherent instability. This guide has outlined rational strategies to overcome this hurdle through steric and electronic stabilization, with a particular emphasis on the power of intramolecular hydrogen bonding. The detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction provide a roadmap for researchers to not only create these novel molecules but also to definitively characterize their three-dimensional architecture. The insights gleaned from crystal structure analysis are indispensable for understanding the conformational preferences and intermolecular interactions that govern the behavior of these compounds, thereby accelerating the drug discovery process. It is through this synergistic interplay of synthetic chemistry and structural biology that the full potential of the 2,2-diphenylethenamine scaffold can be unlocked.
References
-
Sosa-Rivadeneyra, M., Quintero, L., Anaya de Parrodi, C., Juaristi, E., & Bernès, S. (2005). N,N′-Bis[(R)-2-hydroxy-2-phenylethyl]-N,N′-bis[(S)-1-phenylethyl]pyridine-2,6-dicarboxamide: stabilization of an asymmetric conformer through the formation of a double intramolecular hydrogen bond. Acta Crystallographica Section E: Crystallographic Communications, E61, o536–o538. [Link]
-
Poplaukhin, P., & Zibarev, A. (2018). Stabilization of hydrogen peroxide by hydrogen bonding in the crystal structure of 2-aminobenzimidazole perhydrate. CrystEngComm, 20(3), 274-278. [Link]
-
Chen, Y., et al. (2018). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 6), 856–861. [Link]
-
Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 13(1), 89-98. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stabilization of hydrogen peroxide by hydrogen bonding in the crystal structure of 2-aminobenzimidazole perhydrate - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chemoselective Reduction of Nitriles to 2,2-Diphenylethylamine
Executive Summary & Scientific Scope
This application note details the protocol for the reduction of Diphenylacetonitrile (CAS: 86-29-3) to 2,2-Diphenylethylamine (CAS: 3963-62-0). This scaffold is a critical pharmacophore found in calcium channel blockers (e.g., Fendiline, Prenylamine) and various antidepressant analogs.
Critical Scientific Note: Nomenclature & Stability
The user request specified "2,2-Diphenylethenamine" (the enamine form:
-
Chemical Reality: Primary enamines (
) are generally thermodynamically unstable and undergo rapid tautomerization to the corresponding imine ( ), which subsequently hydrolyzes or reduces further. -
Protocol Focus: In the context of nitrile reduction, the stable isolable product is the fully saturated primary amine, 2,2-Diphenylethylamine . This guide focuses on the robust synthesis of this stable target using Lithium Aluminum Hydride (LiAlH
), the gold standard for complete reduction of hindered nitriles.
Reaction Mechanism
The reduction proceeds via nucleophilic attack of the aluminohydride anion on the electrophilic nitrile carbon.
-
First Hydride Transfer: The nitrile forms an iminyl aluminate intermediate.
-
Second Hydride Transfer: A second hydride attacks, forming the dianionic amine precursor.
-
Hydrolysis: Acidic or aqueous workup releases the free amine.
Mechanism Diagram
Caption: Step-wise reduction pathway from nitrile to primary amine via aluminate intermediates.
Experimental Protocol
Reagents & Materials
| Reagent | CAS No.[1] | Eq.[2][3][4][5][6][7][8][9] | Role | Hazard Note |
| Diphenylacetonitrile | 86-29-3 | 1.0 | Substrate | Toxic if swallowed. |
| LiAlH | 16853-85-3 | 2.0 | Reductant | Pyrophoric. Reacts violently with water. |
| Tetrahydrofuran (THF) | 109-99-9 | Solvent | Solvent | Must be anhydrous/inhibitor-free. |
| Sodium Hydroxide (15%) | 1310-73-2 | Quench | Workup | Corrosive.[6] |
| Rochelle Salt | 304-59-6 | Aux. | Workup | Breaks Al-emulsions (Optional). |
Step-by-Step Methodology
Phase 1: Setup & Addition (Inert Atmosphere Required)
-
Apparatus: Flame-dry a 500 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvent Prep: Charge the flask with anhydrous THF (10 mL per gram of substrate).
-
Reductant Charge: Cool the flask to 0°C (ice bath). Carefully add LiAlH
(2.0 equivalents).-
Note: Using commercially available LiAlH
solutions (e.g., 2.4M in THF) is safer than weighing solid powder.
-
-
Substrate Addition: Dissolve Diphenylacetonitrile (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise via the addition funnel over 30–45 minutes.
-
Why: Exothermic reaction.[4] Rapid addition causes solvent boil-over.
-
Phase 2: Reaction & Reflux [8]
-
Allow the mixture to warm to room temperature (RT) over 30 minutes.
-
Heat the mixture to a gentle reflux (66°C for THF) for 3–5 hours.
-
Monitoring: Monitor by TLC (Silica; Hexane:EtOAc 8:2). The nitrile spot (
) should disappear; the amine spot will remain at the baseline (or streak) unless treated with triethylamine.
Phase 3: The "Fieser" Quench (CRITICAL SAFETY STEP)
Standard quenching often leads to unfilterable aluminum emulsions. The Fieser method creates granular, filterable precipitates.
-
Cool the reaction mixture back to 0°C.
-
Dilute with diethyl ether (equal volume to THF).
-
The Fieser Ratio (1:1:3): For every 1.0 g of LiAlH
used initially, add sequentially: -
Remove the ice bath and stir vigorously for 15 minutes. The gray slurry should turn into a white, granular solid suspended in clear liquid.
-
Add anhydrous
to the mixture and stir for another 15 minutes to dry the organic phase.
Phase 4: Isolation
-
Filter the mixture through a Celite pad or a fritted glass funnel.
-
Wash the filter cake with diethyl ether (
mL). -
Concentrate the filtrate under reduced pressure (Rotavap) to yield the crude amine as a pale yellow oil.
Workflow Visualization
Caption: Operational workflow for the safe reduction and isolation of the target amine.
Quality Control & Troubleshooting
Analytical Data (Expected)
-
Physical State: Colorless to pale yellow oil (solidifies upon standing or salt formation).
-
1H NMR (CDCl3):
- 7.2–7.4 (m, 10H, Aromatic).
-
3.9–4.1 (t, 1H,
). -
3.2–3.4 (d, 2H,
). -
1.2 (s, 2H,
, exchangeable).
-
MS (ESI+):
.
Troubleshooting Table
| Issue | Cause | Solution |
| Incomplete Conversion | Old LiAlH | Use fresh reagent; ensure strict anhydrous conditions. Increase reflux time. |
| Emulsion during Workup | Improper quench ratio. | Add saturated Rochelle Salt solution and stir for 2+ hours until layers separate. |
| Low Yield | Product trapped in Al salts. | Thoroughly wash the filter cake with ether or DCM. |
References
-
Organic Syntheses , Coll.[10] Vol. 4, p. 72 (1963); Vol. 31, p. 19 (1951). Preparation of Diphenylacetonitrile (Precursor).[1][7][9]Link
-
Organic Syntheses , Coll. Vol. 3, p. 720 (1955). Reduction of Nitriles to Amines using LiAlH4.Link
-
American Chemical Society (ACS) . Safety Guidance for Lithium Aluminum Hydride (LAH) Reduction: Fieser Workup.Link
-
Master Organic Chemistry . Lithium Aluminum Hydride (LiAlH4) Reduction and Fieser Workup Protocol.[6][11]Link
Sources
- 1. Diphenylacetonitrile - Wikipedia [en.wikipedia.org]
- 2. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 3. Magic Formulas [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The synthetic methods of diphenylacetonitrile_Chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN103351311A - Synthesis method of diphenylacetonitrile - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: N-Acylation of 2,2-Diphenylethenamine
Abstract
This comprehensive guide provides a detailed exploration of the N-acylation of 2,2-diphenylethenamine, a critical transformation for synthesizing a range of valuable amide compounds. We delve into the mechanistic principles that govern this reaction, systematically analyze the key experimental parameters that influence its outcome, and present validated, step-by-step protocols for achieving high-yield N-acylation using common laboratory reagents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemistry in their synthetic endeavors.
Introduction: The Significance of N-Acylated Enamines
N-acylation is a cornerstone reaction in organic synthesis, enabling the formation of the ubiquitous amide bond.[1] The substrate, 2,2-diphenylethenamine, is an enamine—a class of compounds characterized by an amino group attached to a double bond. Its N-acylated derivatives, also known as N-acyl enamines or enamides, are versatile intermediates in organic synthesis and have been identified as core structural motifs in various biologically active molecules.[2][3] The precise control of acylation conditions is paramount to ensure selective and efficient synthesis, avoiding potential side reactions and maximizing product yield.
Mechanistic Insights: The N- vs. C-Acylation Dichotomy
Enamines possess two nucleophilic sites: the nitrogen atom and the β-carbon of the double bond. This duality presents a potential challenge of regioselectivity between N-acylation and C-acylation.
-
N-Acylation: The lone pair of electrons on the nitrogen atom can directly attack the electrophilic carbonyl carbon of the acylating agent. This is typically a rapid and often irreversible process, especially with highly reactive acylating agents.
-
C-Acylation: Through resonance, the electron density can be shifted to the β-carbon, which can then act as a nucleophile.[4]
For 2,2-diphenylethenamine, N-acylation is strongly favored due to steric hindrance. The two bulky phenyl groups at the α-carbon effectively shield the β-carbon, making a nucleophilic attack at this position sterically inaccessible. Consequently, acylating agents react preferentially at the more exposed and inherently nucleophilic nitrogen atom.
The general mechanism for N-acylation proceeds via a nucleophilic addition-elimination pathway.[5] The enamine's nitrogen attacks the carbonyl carbon of the acylating agent (e.g., an acyl chloride), forming a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group (e.g., chloride ion) to yield the stable N-acylated product.[5][6][7]
Figure 1. Generalized mechanism of N-acylation.
Key Parameters for Successful N-Acylation
Optimizing the reaction conditions is crucial for achieving high yields and purity. The following parameters must be carefully considered.
Choice of Acylating Agent
The reactivity of the acylating agent is a primary determinant of the reaction rate and conditions.
-
Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive electrophiles that react rapidly with amines, often at low temperatures.[8] The reaction generates a hydrohalic acid (e.g., HCl) byproduct, which must be neutralized by a base to prevent protonation of the starting enamine and drive the reaction to completion.[9][10]
-
Acid Anhydrides (e.g., Acetic Anhydride): These are also effective acylating agents, generally less reactive than acyl chlorides, which can allow for more controlled reactions.[11] The reaction produces a carboxylic acid byproduct. While less corrosive than HCl, a base is still recommended to ensure complete conversion.
Role of the Base
A non-nucleophilic organic base is essential, particularly when using acyl halides.
-
Function: The primary role of the base (e.g., pyridine, triethylamine) is to act as an acid scavenger, neutralizing the HCl or carboxylic acid formed during the reaction.[9][10] This prevents the protonation of the nucleophilic enamine, which would render it unreactive.
-
Catalytic Role: Bases like pyridine can also act as nucleophilic catalysts. They can react with the acylating agent to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the enamine.[9][12]
-
Choice of Base: Triethylamine is a stronger, non-nucleophilic base, effective at scavenging acid. Pyridine is a weaker base but can serve the dual role of base and catalyst.[13] The choice depends on the specific substrate and desired reactivity.
Solvent Selection
The solvent should be aprotic and inert to the reactants and reagents.
-
Recommended Solvents: Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and diethyl ether are excellent choices. They effectively dissolve the reactants without participating in the reaction.
-
Solvents to Avoid: Protic solvents like water or alcohols are incompatible as they will react competitively with the acylating agent.[11]
Temperature Control
Acylation reactions are typically exothermic.
-
Standard Procedure: Reactions are often initiated at a low temperature (e.g., 0 °C) by adding the acylating agent dropwise to a solution of the enamine and base. This helps to control the reaction rate and minimize the formation of side products.
-
Reaction Progression: After the initial addition, the reaction is often allowed to warm to room temperature to ensure it proceeds to completion.
Experimental Protocols & Workflow
The following protocols provide self-validating systems for the N-acylation of 2,2-diphenylethenamine.
Figure 2. General experimental workflow for N-acylation.
Protocol 1: N-Acetylation using Acetyl Chloride
-
Objective: To synthesize N-(2,2-diphenylvinyl)acetamide.
-
Causality: Acetyl chloride is highly reactive, ensuring a rapid and complete reaction. Triethylamine, a strong, non-nucleophilic base, is used to efficiently scavenge the HCl byproduct without competing as a nucleophile.
Materials:
-
2,2-Diphenylethenamine (1.0 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.2 equiv.)
-
Acetyl Chloride (1.1 equiv.)
-
Deionized Water
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,2-diphenylethenamine.
-
Dissolve the enamine in anhydrous DCM (approx. 0.1 M concentration).
-
Add triethylamine (1.2 equiv.) to the solution and stir.
-
Cool the flask to 0 °C using an ice-water bath.
-
Add acetyl chloride (1.1 equiv.) dropwise to the stirred solution over 5-10 minutes. A white precipitate (triethylammonium chloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting enamine is consumed.
-
Work-up: a. Quench the reaction by slowly adding deionized water. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine. c. Dry the separated organic layer over anhydrous Na₂SO₄. d. Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Self-Validation & Characterization:
-
Expected Yield: >90%
-
Appearance: White to off-white solid.
-
¹H NMR: Expect characteristic peaks for the vinyl proton, aromatic protons, and the acetyl methyl group.
-
IR Spectroscopy: Look for a strong amide carbonyl (C=O) stretch around 1650-1680 cm⁻¹.
Protocol 2: N-Benzoylation using Acetic Anhydride
-
Objective: To synthesize N-benzoyl-2,2-diphenylethenamine.
-
Causality: Acetic anhydride is a milder acylating agent. Pyridine is used as both a base to neutralize the acetic acid byproduct and as a nucleophilic catalyst to activate the anhydride, facilitating a smooth reaction.
Materials:
-
2,2-Diphenylethenamine (1.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridine (1.5 equiv.)
-
Acetic Anhydride (1.2 equiv.)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,2-diphenylethenamine in anhydrous THF (approx. 0.1 M).
-
Add pyridine (1.5 equiv.) to the solution.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add acetic anhydride (1.2 equiv.) dropwise with vigorous stirring.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature overnight (or until completion as monitored by TLC).
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.[14] c. Dry the organic layer over anhydrous MgSO₄. d. Filter and concentrate under reduced pressure.
-
Purification: Purify the crude solid by recrystallization or flash column chromatography on silica gel.
Self-Validation & Troubleshooting:
-
Expected Yield: 85-95%
-
Troubleshooting: If the reaction is sluggish, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to significantly accelerate the rate. If starting material remains, consider increasing the reaction time or gently warming the mixture (e.g., to 40 °C).
Data Summary
| Parameter | Protocol 1 (Acetyl Chloride) | Protocol 2 (Acetic Anhydride) | Rationale |
| Acylating Agent | Acetyl Chloride | Acetic Anhydride | High reactivity vs. moderate reactivity and handling ease. |
| Base | Triethylamine (TEA) | Pyridine | Strong, non-nucleophilic acid scavenger vs. base and nucleophilic catalyst.[9][13] |
| Typical Reaction Time | 1-2 hours | 4-16 hours | Reflects the higher electrophilicity of the acyl chloride.[11] |
| Byproduct | HCl (gas/salt) | Acetic Acid (liquid) | HCl is more corrosive and requires a strong base for neutralization. |
| Exothermicity | High (requires cooling) | Moderate | Slower reaction generates heat less rapidly. |
| Relative Cost | Generally lower | Often slightly higher | Varies by supplier and scale. |
Safety Precautions
-
Acylating Agents: Acyl chlorides and acid anhydrides are corrosive and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bases: Pyridine and triethylamine are flammable, toxic, and have strong odors. Handle with care in a fume hood.
-
Solvents: Anhydrous solvents are flammable. Ensure all glassware is properly dried to prevent violent reactions with water-sensitive reagents.
References
-
Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]
-
Zhang, Y., et al. (2021). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Nature Communications. Available at: [Link]
-
Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2023). Enamine Reactions. Available at: [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2024). Enamines – formation, properties, reactions, and mechanisms. Available at: [Link]
-
Shaalaa.com. (2022). What is the role of pyridine in the acylation reaction of amines?. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2024). Reactions of Enamines: Alkylation. Available at: [Link]
-
YouTube. (2019). reaction of enamines and acid chlorides. Available at: [Link]
-
YouTube. (2020). Stork enamine acylation. Available at: [Link]
-
SciSpace. (n.d.). The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. Retrieved from [Link]
-
Save My Exams. (2024). Acylation Mechanism. Retrieved from [Link]
-
YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Available at: [Link]
-
chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 19.10 Alkylation and Acylation of the α-Carbon Using an Enamine Intermediate. Available at: [Link]
-
Reddit. (2023). What is the role of pyridine in the acetylations of alcohols?. Retrieved from [Link]
-
ResearchGate. (n.d.). Request PDF: N-Acylation of Isatin Using 2-Diazo-1,2-diphenylethanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic and Chemical Properties of the Amine. Retrieved from [Link]
-
PubMed. (2024). Design, Synthesis and Preliminary Bioactivity Evaluation of N-Acetylcysteine Derivatives as Antioxidative and Anti-Inflammatory Agents. Available at: [Link]
-
PubMed. (n.d.). An Efficient Protocol to Synthesize N-Acyl-enamides and -Imines by Pd-Catalyzed Carbonylations. Retrieved from [Link]
-
Pearson. (n.d.). Enamine Alkylation and Acylation Explained. Retrieved from [Link]
-
MDPI. (2022). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Available at: [Link]
-
Chemistry LibreTexts. (2023). Acylation of Enamines. Available at: [Link]
-
Sciforum. (n.d.). Enamine Preparation Under Solvent-free Conditions, Using LiClO4 as a Catalyst. Retrieved from [Link]
-
University of Rochester Chemistry Department. (n.d.). Workup for Removing Amines. Retrieved from [Link]
-
Save My Exams. (n.d.). Formation of amides. Retrieved from [Link]
-
YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Available at: [Link]
-
PubMed. (2014). An Efficient Protocol to Synthesize N-Acyl-enamides and -Imines by Pd-Catalyzed Carbonylations. Available at: [Link]
Sources
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- 2. NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Protocol to Synthesize N-Acyl-enamides and -Imines by Pd-Catalyzed Carbonylations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Workup [chem.rochester.edu]
Using 2,2-Diphenylethenamine as a nucleophile in organic reactions
Application Note: Strategic Nucleophilic Applications of 2,2-Diphenylethylamine
Executive Summary & Molecule Profile
2,2-Diphenylethylamine (CAS: 3963-62-0) is a specialized primary amine building block characterized by a bulky gem-diphenyl motif at the
Its strategic value lies in the Thorpe-Ingold Effect (Gem-Dialkyl Effect) . The steric bulk of the two phenyl rings compresses the internal bond angle at the
Chemical Profile
| Property | Specification |
| IUPAC Name | 2,2-Diphenylethan-1-amine |
| Structure | |
| Molecular Weight | 197.28 g/mol |
| Nucleophilicity | Moderate (Primary amine, |
| Steric Profile | High |
| pKa (Conjugate Acid) | ~9.5 (Typical primary amine) |
| Stability | Stable solid; store under inert atmosphere to prevent carbonate formation. |
Critical Nomenclature Note: "2,2-Diphenylethenamine" (
) refers to the enamine tautomer, which is generally unstable and tautomerizes to the imine (). This guide focuses on the stable reagent 2,2-Diphenylethylamine , which is the actual source of nucleophilic nitrogen in synthetic protocols.
Mechanistic Insight: The Gem-Diphenyl Advantage
The reactivity of 2,2-diphenylethylamine is defined by two competing factors:
-
Nucleophilic Nitrogen: The primary amine (
) is sterically accessible and reacts readily with acyl chlorides, sulfonyl chlorides, and alkyl halides. -
Steric Anchoring: The bulky phenyl groups restrict rotation around the
bond. In cyclization reactions (e.g., forming isoquinolines), this reduces the entropic penalty of ring closure.
Diagram 1: Reactivity & Cyclization Logic
Caption: The gem-diphenyl group directs the molecule toward cyclization (Pathway B) or stabilizes amide conformations (Pathway A).
Core Protocol 1: Chemoselective N-Acylation
Application: Synthesis of biologically active amides (e.g., VEGFR-2 inhibitors, hybrid pharmacophores).
Rationale: The primary amine is sufficiently nucleophilic to react with acid chlorides without requiring forcing conditions. The use of a biphasic system or mild organic base prevents bis-acylation.
Materials
-
2,2-Diphenylethylamine (1.0 equiv)
-
Acid Chloride (e.g., Furan-2-carbonyl chloride) (1.1 equiv)
-
Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.5 equiv) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure
-
Preparation: Dissolve 2,2-diphenylethylamine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under
atmosphere. -
Base Addition: Add
(1.5 mmol) and cool the solution to 0°C using an ice bath. -
Acylation: Dropwise add the acid chloride (1.1 mmol) dissolved in DCM (2 mL) over 10 minutes.
-
Checkpoint: The reaction is exothermic; maintain temperature < 5°C to ensure chemoselectivity.
-
-
Monitoring: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The amine (
) should disappear, converting to the amide ( ). -
Workup: Quench with saturated
(10 mL). Extract with DCM ( mL). Wash organic layer with 1M HCl (to remove unreacted amine) followed by brine. -
Purification: Dry over
, concentrate, and recrystallize from EtOH/Hexane if necessary.
Advanced Protocol 2: Isoquinoline Synthesis (Bischler-Napieralski)
Application: Synthesis of 1-substituted-3,3-diphenyl-3,4-dihydroisoquinolines.
Scientific Context: Direct condensation with aldehydes (Pictet-Spengler) is often sluggish for 2,2-diphenylethylamine because the phenyl rings are electron-neutral (unactivated). The Bischler-Napieralski reaction is superior here: it first forms an amide (Protocol 1), which is then dehydrated to an imidoyl chloride that undergoes intramolecular electrophilic aromatic substitution.
Diagram 2: Bischler-Napieralski Mechanism
Caption: Activation of the amide oxygen by POCl3 triggers cyclization onto one of the phenyl rings.
Step-by-Step Procedure
-
Starting Material: Use the dry amide prepared in Protocol 1 (e.g., N-(2,2-diphenylethyl)acetamide).
-
Activation: In a heavy-walled reaction vial, dissolve the amide (1.0 mmol) in dry Toluene or Acetonitrile (5 mL).
-
Reagent Addition: Add Phosphorus Oxychloride (
, 3.0 equiv) carefully.-
Safety Alert:
is corrosive and reacts violently with water. Use a fume hood.
-
-
Cyclization: Heat the mixture to reflux (100–110°C) for 2–6 hours.
-
Quenching: Cool to 0°C. Pour the mixture slowly onto crushed ice/water with vigorous stirring to hydrolyze excess
. -
Basification: Adjust pH to ~10 using 20% NaOH or
. -
Extraction: Extract the dihydroisoquinoline product with DCM.
-
Oxidation (Optional): To obtain the fully aromatic isoquinoline, treat the product with Pd/C or Sulfur at high temperature (aromatization is difficult due to the quaternary C3, so the dihydro- form is usually the target).
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield in Acylation | Moisture in solvent; HCl salt formation. | Use anhydrous DCM; ensure excess base (DIPEA) is present to scavenge HCl. |
| No Cyclization (Protocol 2) | Ring deactivation; insufficient heat. | Unactivated phenyl rings require high temperatures (reflux toluene/xylene). Ensure |
| Product is Oil/Sticky | Lipophilicity of diphenyl group. | Triturate with cold pentane or diethyl ether to induce crystallization. |
| Side Product: Urea | Reaction with | Store amine under Argon; use fresh bottle. |
References
-
Sigma-Aldrich. 2,2-Diphenylethylamine Product Specification & Safety Data.[8]
-
Organic Syntheses. General Methods for Amide Synthesis and Bischler-Napieralski Cyclization.
-
National Institutes of Health (PubChem). Compound Summary: 2,2-Diphenylethylamine.
- Journal of Medicinal Chemistry.Synthesis of Hybrid Pharmacophores using Diphenylethylamine Scaffolds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. 1,2-diamine synthesis by diamination [organic-chemistry.org]
- 8. 2,2-二苯基乙胺 96% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Preventing hydrolysis of 2,2-Diphenylethenamine during workup
Technical Support Center: 2,2-Diphenylethenamine Stabilization
Ticket ID: #DPE-STAB-001 Topic: Preventing Hydrolysis of 2,2-Diphenylethenamine (2,2-Diphenylvinylamine) during Workup Priority: Critical (Compound is kinetically unstable)
The Stability Paradox: Why Your Compound is Degrading
The Core Issue: You are likely observing the conversion of your solid amine into a yellow oil. This is not a purification failure; it is a chemical transformation.[1]
2,2-Diphenylethenamine (
The Mechanism of Failure:
Hydrolysis is acid-catalyzed.[2] Even the slightly acidic nature of standard silica gel or trace CO₂ in water is sufficient to protonate the
DOT Diagram: The Hydrolysis Death Spiral Figure 1: Mechanistic pathway showing the inevitable degradation under aqueous/acidic conditions.
Critical Workup Protocols: The "Golden Path" to Isolation
To isolate 2,2-Diphenylethenamine intact, you must disrupt the hydrolysis mechanism at the protonation and water attack stages.
Protocol A: The Non-Aqueous Workup (Recommended)
Best for reactions performed in non-polar solvents (e.g., Toluene, DCM).
-
Quench: Do NOT use dilute acid (HCl) or standard aqueous washes.
-
Filtration: If your reaction generates solid salts, filter the mixture through a pad of Celite or a fritted glass funnel under an inert atmosphere (
or Ar). -
Concentration: Remove solvent via rotary evaporation.[2] Crucial: Keep the water bath temperature < 30°C .
-
Result: This yields the crude enamine/imine equilibrium mixture without introducing the water necessary for hydrolysis.
Protocol B: The Buffered Basic Workup
Required if aqueous extraction is unavoidable.
| Step | Reagent/Condition | Technical Justification |
| 1. Quench | Cold 1M NaOH or sat. NaHCO₃ | Maintains pH > 10. Prevents protonation of the enamine |
| 2. Extraction | Diethyl Ether ( | Ether is less acidic than DCM and separates rapidly from water. |
| 3. Drying | Solid | CRITICAL: Do NOT use |
| 4. Filtration | Fast filtration | Minimize exposure to atmospheric moisture. |
Purification Strategy: Avoiding the Silica Trap
Standard flash chromatography on silica gel is the most common cause of yield loss for this compound. Silica is acidic (
The Solution: Deactivated Stationary Phases
Option 1: Basic Alumina (Preferred)
-
Material: Aluminum Oxide (Basic, Brockmann Grade III).
-
Why: The surface pH is basic, preventing the acid-catalyzed tautomerization and hydrolysis.
-
Eluent: Hexanes/Ethyl Acetate with 1% Triethylamine (TEA) .
Option 2: Triethylamine-Treated Silica
-
Protocol:
-
Prepare a slurry of silica gel in your eluent (e.g., Hexanes).
-
Add 5% v/v Triethylamine to the slurry.
-
Stir for 15 minutes before packing the column.
-
Run the column using eluent containing 1% TEA .
-
-
Mechanism: The amine neutralizes the acidic silanol (
) sites on the silica surface.
Decision Tree: Purification Workflow Figure 2: Logic flow for selecting the correct purification method.
Troubleshooting & FAQs
Q1: My product turned into a yellow oil overnight. What happened? A: You have isolated Diphenylacetaldehyde . The enamine hydrolyzed.[3][4] This often happens if the product is stored in a flask that wasn't flame-dried or if atmospheric moisture condensed during storage.
-
Fix: Check the IR spectrum. A strong carbonyl peak at ~1720
confirms the aldehyde. There is no recovery from this; you must repeat the synthesis.
Q2: I smell ammonia during the workup.
A: This is the hallmark of active hydrolysis (
-
Immediate Action: Add solid
or NaOH immediately to the organic phase, cool to 0°C, and dry rapidly. You are losing product.
Q3: Can I store the isolated enamine? A: Only with extreme precautions.
-
Storage Protocol: Store under Argon at -20°C.
-
Stabilizer: It is often helpful to store the solid with a pellet of KOH in the vial to absorb any adventitious acid/water.
References
-
Enamine Form
-
Imine/Enamine Tautomerism and Stability
-
General Protocol for Labile Amine Isol
- Source: Organic Chemistry Portal. "Imine Synthesis and Hydrolysis."
- Relevance: Provides context on the equilibrium conditions required to favor the nitrogen-containing species over the carbonyl hydrolysis product.
-
URL:[Link]
Sources
Technical Support Center: Synthesis of 2,2-Diphenylethenamine and its Derivatives
Welcome to the technical support guide for the synthesis of 2,2-Diphenylethenamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. We will delve into the mechanistic underpinnings of the reaction, provide detailed protocols, and offer field-tested solutions to challenges you may encounter in the lab.
Section 1: Mechanistic Overview & Core Concepts
The synthesis of 2,2-Diphenylethenamine, more accurately described as 1,1-diphenyl-2-aminoethene, involves the formation of a primary enamine. It is crucial to understand that primary enamines exist in a tautomeric equilibrium with their corresponding imine form. In this case, the target molecule is in equilibrium with 1,1-diphenylpropan-2-imine. Due to the generally greater stability of the imine tautomer, the equilibrium often favors the C=N double bond.
The foundational reaction is the condensation of a ketone (1,1-diphenylacetone) with an amine source (ammonia). This reaction proceeds via a carbinolamine intermediate, which then dehydrates to form an iminium ion. The final step is a deprotonation to yield the neutral enamine/imine product.[1] The entire process is reversible, making control of the reaction equilibrium paramount for achieving high yields.[2][3]
Caption: General mechanism for enamine/imine formation from a ketone and ammonia.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Category 1: Low or No Product Conversion
Q: My reaction shows very little to no product formation, and I am recovering mostly my starting 1,1-diphenylacetone. What is the likely cause?
A: This is a classic symptom of an equilibrium that has not been effectively shifted towards the product side. The formation of enamines is a reversible condensation reaction where water is a byproduct.[2] If water is not actively removed from the reaction mixture, it will hydrolyze the iminium intermediate and the enamine product back to the starting ketone.
Troubleshooting Steps:
-
Implement Efficient Water Removal:
-
Dean-Stark Apparatus: For solvents that form an azeotrope with water (e.g., toluene, benzene), a Dean-Stark trap is the most effective method for continuous water removal, driving the equilibrium forward.
-
Molecular Sieves: For other solvents, or as an additional measure, use activated molecular sieves (3Å or 4Å) to sequester the water produced. Ensure the sieves are properly activated by heating under vacuum before use.
-
-
Verify Catalyst Efficiency:
-
The reaction requires an acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack.[4] However, the pH must be carefully controlled.
-
The optimal pH for enamine formation is typically weakly acidic, around 4-5.[4]
-
Too Acidic (Low pH): The amine nucleophile (ammonia) will be fully protonated to ammonium (NH₄⁺), which is not nucleophilic and cannot initiate the reaction.
-
Too Basic (High pH): The protonation of the carbonyl oxygen is insufficient, and the subsequent dehydration of the carbinolamine intermediate (which is acid-catalyzed) becomes the rate-limiting step.[2]
-
Solution: Use a mild acid catalyst like p-toluenesulfonic acid (pTSA) or pyridinium p-toluenesulfonate (PPTS) in catalytic amounts.
-
Caption: Troubleshooting workflow for low product conversion.
Category 2: Product Decomposition and Low Isolated Yield
Q: I can see my product forming via TLC or GC-MS, but my isolated yield is very low after workup. Why?
A: This issue points to the instability of the enamine product, especially during aqueous workup. Enamines are readily hydrolyzed back to their ketone and amine precursors in the presence of aqueous acid.[3] Even neutral water can cause some degree of hydrolysis.
Troubleshooting Steps:
-
Use Anhydrous Workup: Avoid aqueous washes if possible. If you must wash, use a saturated sodium bicarbonate solution to neutralize any residual acid catalyst, followed by a brine wash to remove bulk water. Work quickly and at low temperatures.
-
Solvent Removal: Concentrate the product under reduced pressure at a low temperature to prevent thermal decomposition.
-
Purification Strategy:
-
Distillation: If the product is thermally stable enough, vacuum distillation is a viable option.
-
Crystallization: This can be an effective method if a suitable solvent system is found.
-
Chromatography: Avoid silica gel chromatography if possible, as silica is acidic and can cause decomposition on the column. If necessary, use silica gel that has been neutralized with triethylamine. Alumina (neutral or basic) is often a better choice.
-
Category 3: Side Product Formation
Q: I am observing significant side products. What are they and how can I prevent them?
A: While 1,1-diphenylacetone lacks α-protons on one side, preventing self-condensation, other side reactions can occur.
-
N-Alkylation: If using a primary amine other than ammonia, there's a risk of the enamine product reacting with another molecule of the ketone, leading to more complex structures. This is less of a concern with ammonia.
-
Michael Addition: If any α,β-unsaturated carbonyl impurities are present in your starting materials or formed under the reaction conditions, your enamine can act as a nucleophile and participate in Michael additions.[3]
-
Solution: Ensure the purity of your starting 1,1-diphenylacetone and solvent. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
Section 3: Frequently Asked Questions (FAQs)
Q: Is direct condensation the best method? What about reductive amination?
A: This depends on your final target.
-
For the Enamine/Imine: Direct, acid-catalyzed condensation with rigorous water removal is the correct approach. However, isolating the primary enamine in high yield is challenging due to its instability.
-
For the Saturated Amine (2,2-Diphenylethylamine): A one-pot reductive amination is vastly superior in terms of yield and product stability.[5] In this procedure, the enamine/imine is formed in situ and immediately reduced to the stable amine. This avoids the problematic isolation of the enamine and continuously removes it from the equilibrium, driving the reaction to completion.
Q: What reducing agent is best for the reductive amination of 1,1-diphenylacetone?
A: The choice of reducing agent is critical. You need one that is selective for the iminium ion over the ketone.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic and highly effective choice. It is stable in weakly acidic conditions (optimal for iminium formation) and reduces iminium ions much faster than ketones.[5] Handle with care as it can release toxic HCN upon acidification.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder, safer, and often more effective alternative to NaBH₃CN. It is not sensitive to moisture and is highly selective.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a very clean and atom-economical method but requires specialized high-pressure equipment.[5]
Q: Can I use the Leuckart reaction?
A: Yes, the Leuckart reaction is a viable, if somewhat harsh, method for the reductive amination of ketones.[6] It uses ammonium formate or formamide as both the nitrogen source and the reducing agent and requires high temperatures (120-185 °C).[6][7] While it is a one-pot reaction, the high temperatures can lead to side products, and the initial product is the N-formyl amine, which requires a separate hydrolysis step to yield the final primary amine.[8]
| Parameter | Direct Condensation | Reductive Amination (NaBH₃CN) | Leuckart Reaction |
| Primary Product | Enamine/Imine (Unstable) | Saturated Amine | N-Formyl Amine |
| Reagents | Ketone, NH₃, Acid Catalyst | Ketone, NH₄OAc, NaBH₃CN | Ketone, Ammonium Formate |
| Temperature | Moderate (Reflux) | Room Temp to Moderate | High (120-185 °C) |
| Pros | Direct route to the enamine | High yield, stable product, one-pot | Inexpensive reagents, one-pot |
| Cons | Low isolated yield, unstable product | Toxic reagent (cyanide) | High temp, side products, requires hydrolysis |
| Typical Yield | Variable (often low isolated) | Good to Excellent (>80%) | Moderate to Good |
Section 4: Experimental Protocols
Protocol 1: High-Yield Synthesis of 2,2-Diphenylethylamine via One-Pot Reductive Amination
This protocol is recommended for achieving a high yield of the stable, saturated amine derivative.
Reagents & Materials:
-
1,1-Diphenylacetone (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (10 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (Anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 1,1-diphenylacetone (1.0 eq) and anhydrous methanol. Stir until fully dissolved.
-
Amine Source: Add ammonium acetate (10 eq) to the solution. Stir the mixture at room temperature for 30 minutes. The ammonium acetate serves as both the ammonia source and a buffer to maintain a suitable pH.
-
Reduction: In a separate flask, carefully dissolve sodium cyanoborohydride (1.5 eq) in a minimum amount of anhydrous methanol. Add this solution dropwise to the reaction mixture over 15-20 minutes. Caution: NaBH₃CN is toxic.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC or GC-MS, checking for the disappearance of the starting ketone. The reaction is typically complete within 12-24 hours.
-
Quenching: Cool the flask in an ice bath. Slowly and carefully add 3M HCl to quench the excess reducing agent and hydrolyze any remaining imine. Caution: This step may evolve hydrogen and HCN gas. Perform in a well-ventilated fume hood. Continue adding acid until the pH is ~2.
-
Workup (Base Extraction): Make the solution basic (pH ~10-11) by the slow addition of aqueous NaOH (e.g., 6M). The amine product will now be in its freebase form.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,2-Diphenylethylamine.
-
Purification: The crude product can be further purified by vacuum distillation or by crystallization of its hydrochloride salt.
References
-
MDPI. (n.d.). N-(2,2-Diphenylethyl)furan-2-carboxamide. Retrieved from [Link]
-
PubMed. (2023). Improved Yield for the Enzymatic Synthesis of Radiolabeled Nicotinamide Adenine Dinucleotide. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Enamines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Making Molecules. (2024). Enamines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Formation of Imines and Enamines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Enamine synthesis by amination. Retrieved from [Link]
- Google Patents. (n.d.). US3203994A - Purification of meta-phenylenediamine.
-
Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,1-Diphenylacetone. Retrieved from [Link]
-
ChemRxiv. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Retrieved from [Link]
-
Accounts of Chemical Research. (n.d.). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Retrieved from [Link]
- Google Patents. (n.d.). US8710268B2 - Method for the hydrolysis of substituted formylamines into substituted amines.
-
ResearchGate. (2019). Synthesis of 1,2-diamines. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Leuckart Reaction. Retrieved from [Link]
-
Chinese Journal of Organic Chemistry. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Retrieved from [Link]
-
bioRxiv. (2022). Improved Yield for the Enzymatic Synthesis of Radiolabeled Nicotinamide Adenine Dinucleotide. Retrieved from [Link]
-
YouTube. (2018). Imine and Enamine Formation Reactions With Reductive Amination. Retrieved from [Link]
-
YouTube. (2019). Leuckart reaction: Conversion of Carbonyl into Amine by Reductive Amination. Retrieved from [Link]
-
CNKI. (2025). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Retrieved from [Link]
-
ResearchGate. (n.d.). The Leuckart Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Retrieved from [Link]
Sources
- 1. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Enamines — Making Molecules [makingmolecules.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. US8710268B2 - Method for the hydrolysis of substituted formylamines into substituted amines - Google Patents [patents.google.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Organic Synthesis & Stability Division
Ticket #8492: Stabilization and Handling of 2,2-Diphenylethenamine Status: Open Priority: High (Stability/Degradation Issue) Assigned Specialist: Senior Application Scientist, Synthesis Group
Executive Summary: The Thermodynamic Reality
You are encountering a fundamental thermodynamic challenge. 2,2-Diphenylethenamine (a primary enamine) is thermodynamically unstable relative to its tautomer, 2,2-diphenylacetimine .
Unlike secondary or tertiary enamines, which can be isolated, primary enamines (
Your goal is not "storage"; it is "kinetic trapping." This guide details how to manipulate the equilibrium to utilize the enamine species before it relaxes into the imine or hydrolyzes.
Module 1: The "Use-It-Now" Protocol (In Situ Generation)
Do not attempt to isolate and bottle this compound. It must be generated and reacted immediately.
1.1 The "Cold-Trap" Generation Method
If you are generating the enamine (e.g., via reduction of diphenylacetonitrile or Curtius rearrangement), you must maintain conditions that inhibit proton transfer.
Protocol:
-
Temperature Control: Maintain reaction temperature between -78°C and -40°C . At these temperatures, the activation energy required for the 1,3-proton shift (tautomerization) is not available.
-
Solvent Selection: Use strictly aprotic, non-polar solvents (e.g., Toluene, THF). Polar solvents stabilize the transition state of proton transfer.
-
Recommended: Anhydrous THF (distilled over Na/Benzophenone).
-
Avoid: Alcohols, water, or chlorinated solvents (often acidic).
-
-
Base-Washed Glassware: Tautomerization is acid-catalyzed.[1] Even trace acidity on glass surfaces (silanols) can trigger the shift to the imine.
-
Prep: Rinse all glassware with 0.1M NaOH or alcoholic KOH, followed by rigorous drying.
-
1.2 Reaction Window
Once generated at -78°C, you have a window of approximately 30–60 minutes to add your electrophile. If the reaction warms to >0°C before quenching, the mixture will predominantly contain the imine.
Module 2: Tautomerization & Hydrolysis Pathways
Understanding the enemy is key to defeating it. The diagram below illustrates the degradation pathways you are fighting.
Figure 1: The degradation landscape. The Enamine is a kinetic intermediate that rapidly tautomerizes to the Imine or hydrolyzes in the presence of moisture.
Module 3: Diagnostics (NMR & Analysis)
Users often confuse the enamine and imine forms. Use this table to verify which species exists in your flask.
| Feature | Enamine ( | Imine ( | Aldehyde (Hydrolysis) |
| Key Proton | Vinyl H ( | Alkyl H ( | Aldehyde H ( |
| Shift ( | 5.5 – 6.5 ppm (Singlet) | 4.5 – 5.0 ppm (Doublet) | 9.5 – 10.0 ppm |
| N-H Signal | Broad singlet (~3-4 ppm, 2H) | Broad singlet (~8-9 ppm, 1H) | None |
| Carbon ( | Carbonyl (~200 ppm) | ||
| Visual | Often yellow/orange oil (transient) | Colorless/pale oil or solid | Distinctive sweet odor |
Troubleshooting Tip: If you see a doublet at ~4.8 ppm and a doublet at ~7.8 ppm (Imine CH), you have the Imine . The Enamine vinyl proton is a singlet because there are no neighbors on the quaternary C-2.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I store 2,2-diphenylethenamine as a salt (e.g., HCl)?
A: No. Protonation of an enamine usually occurs at the
-
Reaction:
(Iminium Ion). -
Result: You are effectively storing the protonated imine. Upon neutralization, it will tautomerize to the neutral imine, not the enamine.
Q2: Why does my product turn into an oil overnight? A: This is likely hydrolysis. The imine/enamine absorbs atmospheric moisture, hydrolyzing to diphenylacetaldehyde (a liquid) and ammonia.
-
Fix: Store under Argon in a sealed Schlenk tube at -20°C, but expect degradation over time.
Q3: Can I use a protecting group?
A: Yes. If you need the "enamine" reactivity but want stability, convert it to an N-vinyl acetamide (
Module 5: Troubleshooting Workflow
Follow this logic tree to determine your next step.
Figure 2: Diagnostic logic for identifying the species present in your reaction mixture.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (See Chapter 7 on Enolization and Tautomerism).
-
Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. (Fundamental review covering the imine-enamine equilibrium).
- Hine, J., & Arata, K. (1976). Rate and equilibrium constants for the tautomerization of some enamines. Bulletin of the Chemical Society of Japan. (Kinetic data on primary vs secondary enamine stability).
-
Saito, S., et al. (2018). Differentiation between enamines and tautomerizable imines in oxidation reactions. Nature Communications. (Demonstrates the reactivity differences and handling of transient enamines).
Sources
Troubleshooting low conversion rates in 2,2-Diphenylethenamine reactions
Topic: Troubleshooting Low Conversion in 2,2-Diphenylethenamine
CRITICAL PRE-CHECK: Identity Verification
Before proceeding, verify your starting material.[1] The nomenclature for this class of compounds is frequently conflated.
-
Target A: 2,2-Diphenylethenamine (Enamine)
-
Structure:
(Contains a C=C double bond). -
Status: Highly unstable; tautomerizes to imine.
-
Context: Intermediate in heterocycle synthesis (e.g., isoquinolines).
-
If this is your target, proceed with this guide.
-
-
Target B: 2,2-Diphenylethanamine (Amine)
-
Structure:
(Saturated). -
Status: Stable primary amine.
-
Context: Precursor to Diphenidine; standard nucleophile.
-
If this is your target, your "low conversion" is likely due to simple steric hindrance or impure reagents. Standard amine coupling protocols apply.
-
The Core Problem: The "Phantom" Nucleophile
The primary cause of "low conversion" with 2,2-diphenylethenamine is rarely the reaction conditions themselves, but rather the thermodynamic non-existence of the enamine form in the reaction vessel.
Unlike tertiary enamines (which are stable), primary enamines exist in a rapid equilibrium with their imine tautomers. For 2,2-diphenylethenamine, the equilibrium lies heavily toward the Diphenylacetaldehyde imine .
The Tautomerization Trap
You attempt to react the Enamine (A) , but your vessel contains mostly Imine (B) . If moisture is present, you also generate Aldehyde (C) , which kills the reaction entirely.
Figure 1: The primary failure mode. The reactive enamine species is transient. Most "starting material" exists as the less reactive imine or hydrolyzed aldehyde.
Diagnostic Module: Is Your Reactant Alive?
Before adding your electrophile, perform this diagnostic check to determine the actual species in solution.
| Diagnostic Method | Observation | Status | Action Required |
| 1H NMR ( | Signal at ~5.5-6.0 ppm (Vinyl H) | Enamine Present | Proceed immediately. |
| 1H NMR ( | Signal at ~8.0 ppm (Imine CH) | Imine Dominant | Add Lewis Acid or shift equilibrium (See Module 3). |
| 1H NMR ( | Signal at ~9.8 ppm (Aldehyde CHO) | Hydrolyzed | ABORT. Starting material is degraded. |
| Visual | Clear | Polymerization | ABORT. Enamine has self-polymerized. |
Troubleshooting & Optimization Protocols
Scenario A: Reaction Fails (0-10% Conversion)
Root Cause: The electrophile reacts only with the Enamine form, but the Imine form is dominant. Solution: You must trap the enamine in situ or catalyze the tautomerization.
-
Protocol 1: Lewis Acid Activation
-
Add 10-20 mol% of a mild Lewis Acid (e.g.,
or ). -
Mechanism: Coordinates to the imine nitrogen, lowering the barrier for tautomerization back to the enamine and activating the C-nucleophile.
-
-
Protocol 2: Solvent Switch
-
Avoid: Protic solvents (MeOH, EtOH) which accelerate hydrolysis.
-
Preferred: Polar aprotic solvents (DMSO, DMF) or Chlorinated solvents (DCM).
-
Note: DMSO often stabilizes the enamine form via H-bonding with the amine protons.
-
Scenario B: Low Yield (20-40%) with Side Products
Root Cause: Steric hindrance from the gem-diphenyl group prevents efficient attack, allowing side reactions (dimerization). Solution: Increase kinetic energy without degrading the fragile enamine.
-
Protocol: Microwave Irradiation
-
Temp: 80-100°C.[2]
-
Time: Short bursts (10-30 mins).
-
Why: Overcomes the steric barrier of the two phenyl rings (
) shielding the nucleophilic carbon.
-
Scenario C: Product Hydrolyzes During Workup
Root Cause: The resulting product (often an imine or enamine derivative) is acid-sensitive. Solution: Buffered Workup.
-
Protocol:
-
Quench with Triethylamine (Et3N) buffered water (pH ~8-9) instead of standard HCl or
. -
Use basic alumina for chromatography instead of silica gel (which is slightly acidic).
-
Strategic Workflow: The "Trap and React" Method
Do not attempt to isolate 2,2-diphenylethenamine pure. Generate it and react it immediately.
Figure 2: Recommended "One-Pot" workflow. Isolation of the primary enamine is the most common point of failure.
Frequently Asked Questions (FAQs)
Q1: Can I store 2,2-diphenylethenamine in the freezer? A: Generally, no . Even at -20°C, it will slowly tautomerize to the imine or hydrolyze if any moisture is present. It is best generated in situ. If storage is mandatory, store as the hydrochloride salt , which arrests tautomerization. Neutralize immediately before use.
Q2: Why does my reaction turn dark red/black? A: This indicates oxidative polymerization. The gem-diphenyl system creates a stabilized radical cation intermediate if exposed to air. Strict inert atmosphere (Argon/Nitrogen) is required.[1]
Q3: I see the product on TLC, but it disappears after column chromatography. A: Your product is likely acid-labile (common for enamine derivatives).
-
Fix: Pre-treat your silica gel with 1% Triethylamine/Hexanes before loading your sample. This neutralizes the acidic sites on the silica.
References
-
Tautomerism of Primary Enamines
-
Reactivity of Enamines vs.
-
Differentiation in Oxidation: "Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO." Nature Communications / NIH.
-
-
General Enamine Instability
-
Hydrolysis Kinetics: "Enamines: Preparation and Properties." Master Organic Chemistry.
-
Sources
Purification of 2,2-Diphenylethenamine via recrystallization vs chromatography
Ticket ID: #PUR-DPE-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Purification Strategy: Recrystallization vs. Chromatography
Executive Summary & Diagnostic
User, you are dealing with 2,2-Diphenylethenamine (also known as 2,2-diphenylvinylamine). This is not a standard amine; it is an enamine .[1] This structural distinction is the primary cause of purification failure.
-
The Trap: Enamines are nucleophilic at the
-carbon. In the presence of water or acidic sites (like silanols on silica gel), they readily hydrolyze to diphenylacetaldehyde and ammonia/ammonium salts. -
The Verdict: Recrystallization is the gold standard for this compound due to its stability risks. Chromatography should be a "last resort" and requires specific surface deactivation.
The following guide details the decision matrix and validated protocols for both methods.
Part 1: Method Selection (Decision Matrix)
Before proceeding, evaluate your crude material against this matrix to minimize yield loss.
| Feature | Recrystallization (Recommended) | Chromatography (High Risk) |
| Primary Risk | "Oiling out" (Phase separation before crystallization). | Hydrolysis on column (Decomposition to aldehyde). |
| Purity Potential | >99% (Excellent for removing inorganic salts). | 95-98% (Risk of streaking/tailing). |
| Scalability | High (Linear scaling). | Low (Requires massive solvent volume). |
| Time Investment | 24–48 Hours (Slow cooling required). | 4–6 Hours. |
| Prerequisite | Impurity profile must differ significantly in solubility. |
Part 2: Recrystallization Protocol (The Gold Standard)
Objective: Purify without inducing hydrolysis. Preferred Solvent System: Toluene / Hexane (Anhydrous). Note: Avoid hot aqueous alcohols (e.g., EtOH/H₂O) unless you have confirmed the hydrolytic stability of your specific batch, as hot water accelerates enamine decomposition.
Workflow Logic
The diphenyl groups provide significant lipophilicity, while the amine creates polarity. Toluene dissolves the compound well at high temperatures; Hexane acts as the anti-solvent to force precipitation upon cooling.
Step-by-Step Procedure
-
Dissolution: Place crude solid in a flask. Add anhydrous Toluene (approx. 3-5 mL per gram). Heat to 60-70°C.
-
Checkpoint: If solids remain, add more Toluene in small increments. If the solution is dark/black, treat with activated charcoal for 5 mins and hot-filter.
-
-
Anti-Solvent Addition: Remove from heat source. While still hot, add anhydrous Hexane dropwise until a faint, persistent cloudiness appears.
-
Re-solubilization: Add 1-2 drops of Toluene to clear the cloudiness.
-
Controlled Cooling (Critical):
-
Wrap the flask in a towel (insulation) to cool slowly to room temperature (RT).
-
Why? Rapid cooling traps impurities in the crystal lattice.
-
-
Crystallization: Once at RT, move to a fridge (4°C) for 4 hours, then freezer (-20°C) overnight.
-
Collection: Filter swiftly under cold conditions. Wash with cold Hexane.
Troubleshooting: "The Oil-Out"
Issue: The product separates as a sticky oil at the bottom instead of crystals. Cause: The solution is too concentrated, or the temperature dropped too fast (supersaturation exceeded the metastable limit). Fix:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of additional solvent (Toluene).
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the liquid-air interface to induce nucleation.
Part 3: Chromatography Protocol (The "Rescue" Method)
Objective: Purify complex mixtures where recrystallization fails.
Critical Modification: You must deactivate the acidic silica gel. Standard silica (
Visual Workflow: The Deactivated Column
Caption: Workflow for neutralizing silica acidity to prevent enamine hydrolysis during chromatography.
Step-by-Step Procedure
-
Mobile Phase Preparation: Prepare Hexane:Ethyl Acetate (e.g., 9:1 or 8:2 based on TLC).
-
CRITICAL ADDITION: Add 1% Triethylamine (TEA) to the total solvent volume.
-
-
Column Packing (Slurry Method):
-
Mix silica gel with the TEA-containing mobile phase.
-
Pour slurry into the column. Flush with 2-3 column volumes of the solvent. This ensures the entire silica bed is basic (
).
-
-
Sample Loading:
-
Dissolve crude in a minimum amount of mobile phase (with TEA).
-
Avoid: Do not use DCM if possible, as it can be slightly acidic; if used, neutralize it.
-
-
Elution: Run the column. The TEA competes for the silanol sites, allowing the amine to elute as a sharp band without tailing.
-
Evaporation: Concentrate fractions immediately. Do not leave the enamine in solution for extended periods.
Part 4: Stability & Storage (FAQ)
Q: My product turned yellow/brown after a week. Why? A: Enamines are oxidation-sensitive. The color change indicates the formation of conjugated oligomers or oxidation products (benzophenone derivatives).
-
Fix: Store under Argon/Nitrogen atmosphere.
-
Temp: -20°C is mandatory for long-term storage.
Q: Can I use Alumina instead of Silica? A: Yes. Basic Alumina (Activity Grade III) is actually safer than silica for enamines because it lacks the acidic protons that catalyze hydrolysis. If you have Basic Alumina, use it to skip the TEA pretreatment step.
Q: How do I confirm I have the enamine and not the imine tautomer? A: 2,2-diphenylethenamine exists primarily as the enamine due to conjugation with the phenyl rings.
-
NMR Check: Look for the alkene proton (
) around 6.0–7.0 ppm. If you see a signal (approx 3.5–4.0 ppm) and no alkene proton, it may have tautomerized to the imine (diphenylacetaldimine), though this is less favored for this specific structure.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general amine/enamine purification techniques).
-
Biotage. (2023). Is there an easy way to purify organic amines? (Technical note on silica acidity and TEA usage).
-
Maas, W., Janssen, M. J., Stamhuis, E. J., & Wynberg, H. (1967). The structure and stability of enamines. Journal of Organic Chemistry. (Fundamental physical organic chemistry of enamine hydrolysis).
-
University of Rochester. (n.d.). The Solid Phase: Choosing Media for Separation. (Guide on using Triethylamine-Deactivated Silica).
Sources
Technical Support Center: Optimizing Conditions for 2,2-Diphenylethenamine Formation
Topic: Temperature Optimization & Kinetic Trapping of 2,2-Diphenylethenamine Document ID: TSC-ORG-SYN-22DPE Status: Active Audience: Senior Chemists, Process Development Scientists
Core Directive: The Thermodynamic Reality
Warning: You are attempting to isolate a primary enamine (
Success in this synthesis is not about "finding the right temperature"; it is about managing a temperature gradient to navigate the activation energy of formation while suppressing the thermodynamic drive toward tautomerization.
The Temperature Switch
-
High Temperature (>80°C): Required for the formation of the isocyanate intermediate (Curtius Rearrangement).
-
Low Temperature (<0°C): Required for the hydrolysis and isolation to kinetically trap the enamine form.
-
Ambient Temperature (20–25°C): The "Danger Zone" where rapid tautomerization to the imine occurs.
Technical Troubleshooting Guide (Q&A)
Phase 1: Precursor Activation & Rearrangement
Q: I am using the Curtius rearrangement of 3,3-diphenylacrylic acid. Why does the reaction stall at the acyl azide stage if I keep it too cold?
A: The conversion of the acyl azide (
-
Diagnosis: If you maintain the reaction below 60°C, you are likely accumulating the potentially explosive acyl azide without triggering the nitrogen extrusion.
-
Optimization: The rearrangement typically requires reflux in toluene or benzene (80–110°C) . You must observe the cessation of
evolution to confirm conversion to the isocyanate before attempting hydrolysis.
Q: My intermediate precipitates as a solid during the cooling phase. Is this the amine? A: Unlikely. This is often the urea dimer .
-
Mechanism: If moisture is present while the solution is still hot, the formed amine reacts with the remaining isocyanate to form a symmetric urea (
). -
Solution: Ensure strictly anhydrous conditions during the high-temperature rearrangement phase. Do not introduce the hydrolysis source until the mixture has been cooled to -10°C or lower .
Phase 2: Hydrolysis & Kinetic Trapping
Q: Upon acidic hydrolysis, my product immediately turns into a yellow oil. NMR shows a signal at
-
The Issue: The proton on the
-carbon of the enamine ( ) is acidic. At room temperature, or in the presence of acid/heat, the double bond migrates to form the more stable bond ( ). The signal at 8.1 ppm is characteristic of the imine methine proton. -
Correction: Hydrolysis of the isocyanate or carbamate intermediate must be performed at 0°C to -5°C using a mild base (like hydroxide) rather than acid, or strictly controlled neutral conditions. Acid catalysis accelerates tautomerization by protonating the
-carbon.[1]
Q: Can I distill 2,2-diphenylethenamine to purify it? A: Absolutely not.
-
Reasoning: The heat required for distillation will drive the tautomeric equilibrium 100% toward the imine or lead to polymerization.
-
Protocol: Purification must be done via recrystallization at low temperature (e.g., pentane/ether at -20°C) or rapid column chromatography on basic alumina at 4°C.
Optimized Experimental Workflow
Based on the Curtius Rearrangement of 3,3-Diphenylacrylic Acid
| Step | Process | Temp. Condition | Critical Control Parameter |
| 1 | Acyl Azide Formation | 0°C | Exothermic. Keep cold to prevent premature decomposition. |
| 2 | Rearrangement | 80–110°C | Heat required to drive |
| 3 | Quenching | -78°C to -10°C | Rapid cooling is essential before adding hydrolysis reagents. |
| 4 | Hydrolysis | < 0°C | Slow addition of nucleophile (e.g., |
| 5 | Isolation | < 10°C | Keep extracts cold. Evaporate solvent under high vacuum without water bath heat. |
Visualizing the Pathway
The following diagram illustrates the critical temperature-dependent bifurcation between the desired kinetic product (Enamine) and the thermodynamic sink (Imine).
Figure 1: Reaction pathway showing the high-temperature activation required for rearrangement versus the low-temperature stabilization required for the enamine.
References
-
Mechanism of Enamine-Imine Tautomerism
-
Curtius Rearrangement Protocols
- Source: National Institutes of Health (PMC).
- Relevance: details the thermal requirements for isocyanate formation and subsequent trapping with nucleophiles.
-
URL:[Link]
-
Synthesis of 2-Arylethylamines
- Source: ScienceMadness / Taylor & Francis. "Synthesis of 2-Arylethylamines by the Curtius Rearrangement."
- Relevance: Provides the foundational experimental setup for diphenyl-substituted amine synthesis, which must be modified (cooled)
-
URL:[Link]
-
Enamine Stability Factors
- Source: Chemistry LibreTexts. "22.1: Keto-Enol Tautomerism (Analogous to Imine-Enamine)."
- Relevance: Explains the role of conjugation (phenyl rings)
-
URL:[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Storage conditions to prevent decomposition of 2,2-Diphenylethenamine
Welcome to the technical support guide for 2,2-Diphenylethenamine. This document provides in-depth guidance on the optimal storage conditions to prevent decomposition, troubleshooting common issues, and protocols to ensure the integrity of your research material. As a sensitive enamine, proper handling and storage of 2,2-Diphenylethenamine are paramount for reproducible and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 2,2-Diphenylethenamine decomposition?
2,2-Diphenylethenamine, like other enamines, is susceptible to degradation through several key pathways.[1][2] Understanding these mechanisms is crucial for preventing decomposition. The primary culprits are:
-
Hydrolysis: Enamines are readily hydrolyzed by water, especially in the presence of even trace amounts of acid.[3][4][5] This reaction cleaves the enamine back to its parent carbonyl compound (diphenylacetaldehyde) and amine. This is often the most significant and rapid decomposition pathway.
-
Oxidation: The electron-rich double bond in enamines makes them prone to oxidation.[6][7] Exposure to atmospheric oxygen can lead to the formation of various oxidized byproducts, which can interfere with subsequent reactions.
-
Photodecomposition: Although less commonly discussed for this specific molecule, many organic compounds with conjugated systems can be sensitive to light, particularly UV radiation.[8] Light can provide the energy to initiate degradation reactions.
-
Thermal Stress: While generally more stable than some other reactive intermediates, prolonged exposure to elevated temperatures can accelerate decomposition.[9]
Q2: I've noticed a color change in my 2,2-Diphenylethenamine sample. What does this indicate?
A change in color, such as yellowing or browning, or a change in physical state from a solid to a viscous oil, is a strong indicator of decomposition. This is often due to the formation of oxidized or polymerized byproducts. Pure 2,2-Diphenylethenamine should be a white to off-white solid. If you observe a significant color change, it is highly recommended to assess the purity of the material before use.
Q3: What are the ideal storage conditions for long-term stability?
To mitigate the decomposition pathways mentioned above, a multi-faceted storage approach is required. The following table summarizes the recommended conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (frozen) | Slows down all chemical degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen.[10] |
| Moisture | Anhydrous | Prevents hydrolysis, the primary decomposition route.[3] |
| Light | Protected from light (Amber vial) | Prevents potential photodecomposition. |
For optimal long-term stability, it is best to store 2,2-Diphenylethenamine in a sealed container under an inert atmosphere in a freezer.
Q4: Can I store 2,2-Diphenylethenamine in a standard laboratory refrigerator?
For short-term storage (a few days to a week), refrigeration at 2-8°C may be acceptable, provided the compound is in a tightly sealed container under an inert atmosphere. However, for longer-term storage, freezing at -20°C is strongly recommended to minimize degradation.
Q5: How should I handle the compound during an experiment to minimize decomposition?
Handling practices are just as important as storage conditions. Always handle 2,2-Diphenylethenamine under an inert atmosphere, for instance, in a glovebox or using Schlenk line techniques.[10][11] Use anhydrous solvents and reagents to prevent hydrolysis during your reaction. It is also advisable to bring the container to room temperature before opening it to prevent condensation of atmospheric moisture on the cold compound.
Troubleshooting Guide
Problem: My reaction yield is unexpectedly low, and I suspect the quality of my 2,2-Diphenylethenamine.
Possible Cause: Decomposition of the starting material due to improper storage or handling.
Solution:
-
Assess Purity: Before use, especially if the material has been stored for a while, it is prudent to check its purity. The most straightforward method is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: Look for the characteristic vinyl proton peak of the enamine. The appearance of an aldehyde proton peak (around 9-10 ppm) is a clear sign of hydrolysis to diphenylacetaldehyde.
-
¹³C NMR: The disappearance of the enamine double bond carbons and the appearance of a carbonyl carbon (around 200 ppm) also indicate hydrolysis.
-
-
Purification: If decomposition is confirmed, you may need to purify the material. Recrystallization from a suitable anhydrous solvent under an inert atmosphere can be effective. However, given its sensitivity, it may be more practical to use a fresh, unopened batch of the reagent.
Problem: The compound appears clumpy and sticky, not a free-flowing solid.
Possible Cause: Absorption of atmospheric moisture leading to partial hydrolysis.
Solution:
-
Drying: You can attempt to dry the material under high vacuum for several hours. However, if significant hydrolysis has occurred, this will not reverse the decomposition.
-
Proper Aliquoting: To prevent this issue with the bulk of your material, it is best practice to aliquot the compound into smaller, single-use quantities upon receiving it. This minimizes the exposure of the entire stock to the atmosphere with each use.
Visualizing Decomposition and Handling
Primary Decomposition Pathways
The following diagram illustrates the two main chemical threats to the stability of 2,2-Diphenylethenamine: hydrolysis and oxidation.
Caption: Major decomposition pathways for 2,2-Diphenylethenamine.
Recommended Storage & Handling Workflow
This workflow outlines the critical steps from receiving the compound to its use in an experiment to ensure its integrity.
Sources
- 1. Enamine - Wikipedia [en.wikipedia.org]
- 2. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Enamines — Making Molecules [makingmolecules.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Light them up: photoresponsive imine-containing systems - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05210F [pubs.rsc.org]
- 9. Amine Thermal Degradation [bre.com]
- 10. chemistryviews.org [chemistryviews.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Introduction: The Significance of the 2,2-Diphenylethanamine Scaffold
An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of 2,2-Diphenylethanamine
This guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 2,2-diphenylethanamine. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic principles governing the molecule's fragmentation, offers a comparative analysis with a key structural isomer, and provides detailed experimental protocols to ensure data integrity and reproducibility.
The 2,2-diphenylethanamine framework is a vital structural motif in medicinal chemistry. Its derivatives are foundational to a range of therapeutic agents, valued for their ability to confer lipophilicity and specific receptor-binding affinities, which are critical for developing psychoactive and neuroprotective drugs.[1] Given its prevalence, the unambiguous structural elucidation of molecules containing this scaffold is paramount in drug discovery, synthesis verification, and quality control. Electron Ionization Mass Spectrometry (EI-MS) stands out as a definitive analytical tool, providing a reproducible fragmentation "fingerprint" that is essential for structural confirmation and isomer differentiation.
The Principles of Electron Ionization (EI) Fragmentation
EI-MS is a high-energy "hard" ionization technique that imparts significant internal energy to the analyte molecule upon impact with a 70 eV electron beam. This energy input transforms the molecule into a high-energy radical cation, known as the molecular ion (M+•).[2][3] This molecular ion is often unstable and rapidly undergoes a series of predictable unimolecular decompositions, or fragmentations, to yield a cascade of smaller charged ions and neutral radicals.[2] The resulting mass spectrum, which plots the relative abundance of these fragment ions against their mass-to-charge ratio (m/z), serves as a highly specific structural fingerprint. The fragmentation pathways are governed by fundamental chemical principles, primarily the relative stability of the resulting carbocations and neutral losses.[2]
Experimental Protocol: GC-EI-MS Analysis
To ensure the acquisition of high-quality, reproducible mass spectra, a validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol is essential. The following methodology is recommended for the analysis of 2,2-diphenylethanamine and its analogues.
Instrumentation:
-
A Gas Chromatograph equipped with a capillary column, coupled to a Mass Spectrometer with a 70 eV Electron Ionization source.
-
Recommended Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane phase (e.g., DB-5 or equivalent).
Method Parameters:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program: Initial temperature of 150 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.
-
Injection: 1 µL, splitless mode.
-
MS Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
Mass Scan Range: m/z 40-400
Sample Preparation:
-
Prepare a ~100 µg/mL solution of the analyte in a high-purity volatile solvent such as methanol or dichloromethane.
This protocol is designed to ensure efficient volatilization and chromatographic separation of the analyte while minimizing thermal degradation, thereby providing a clean and representative mass spectrum.
The Fragmentation Signature of 2,2-Diphenylethanamine
The mass spectrum of 2,2-diphenylethanamine is dominated by fragmentation pathways that lead to highly stabilized carbocations. The molecular weight of 2,2-diphenylethanamine (C₁₄H₁₅N) is 197.27 g/mol .[4]
Molecular Ion (M+•): In accordance with the Nitrogen Rule, the molecular ion peak is expected at an odd nominal mass of m/z 197 .[5] While often of moderate to low intensity in aliphatic amines, its observation is critical for confirming the molecular weight.[5]
Primary Fragmentation Pathways:
-
α-Cleavage (Alpha-Cleavage): This is the most characteristic fragmentation pathway for aliphatic amines.[6] It involves the homolytic cleavage of the C-C bond adjacent to the nitrogen atom. For 2,2-diphenylethanamine, this cleavage results in the loss of a •CH₂NH₂ radical (mass 30). This pathway is exceptionally favored because it produces the diphenylmethyl cation (benzhydryl cation) at m/z 167 . This cation is highly stabilized by the resonance delocalization of the positive charge across both phenyl rings, making it the anticipated base peak in the spectrum.
-
Benzylic Cleavage & Rearrangement: Aromatic compounds frequently undergo fragmentations that yield the tropylium ion (C₇H₇⁺) at m/z 91 . This stable, aromatic cation is formed through cleavage and rearrangement of the diphenylmethyl structure.
-
Phenyl Cation Formation: The direct formation of the phenyl cation (C₆H₅⁺) at m/z 77 is another common pathway for aromatic compounds.
-
Alternative α-Cleavage: A less favorable α-cleavage pathway involves the loss of the large diphenylmethyl radical (•CHPh₂) to form the [CH₂=NH₂]⁺ ion at m/z 30 . This fragment is a hallmark of primary amines and is expected to be present, though at a lower intensity than the m/z 167 peak due to the superior stability of the diphenylmethyl cation.[6]
Visualization of Fragmentation Pathways:
Caption: Key EI-MS fragmentation pathways of 2,2-Diphenylethanamine.
Table 1: Predicted Key Fragment Ions for 2,2-Diphenylethanamine
| m/z | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Intensity |
| 197 | [C₁₄H₁₅N]⁺• | Molecular Ion | Low to Moderate |
| 167 | [C₁₃H₁₁]⁺ (Diphenylmethyl cation) | α-Cleavage (Loss of •CH₂NH₂) | 100% (Base Peak) |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Rearrangement & Cleavage | Moderate |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Aromatic Cleavage | Moderate |
| 30 | [CH₄N]⁺ ([CH₂=NH₂]⁺) | α-Cleavage (Loss of •CHPh₂) | Low to Moderate |
Comparative Analysis: Differentiating Structural Isomers
The true diagnostic power of EI-MS lies in its ability to distinguish between structural isomers, which have identical molecular weights but different fragmentation patterns.[2] A compelling comparison can be made between 2,2-diphenylethanamine and its isomer, 1,2-diphenylethanamine .
Predicted Fragmentation of 1,2-Diphenylethanamine: For 1,2-diphenylethanamine, the α-cleavage occurs at the C-C bond between the two substituted carbons. This leads to two primary, competing pathways:
-
Loss of a benzyl radical (•CH₂Ph, mass 91): This forms the [PhCH=NH₂]⁺ ion at m/z 106 .
-
Loss of a phenylaminomethyl radical (•CH(Ph)NH₂): This forms the benzyl cation, which rearranges to the more stable tropylium ion at m/z 91 . This pathway is often highly favored.
The absence of a dominant m/z 167 peak and the presence of a strong m/z 106 peak would be the definitive features distinguishing 1,2-diphenylethanamine from its 2,2-isomer.
Logical Flow for Isomer Differentiation:
Caption: Decision workflow for distinguishing diphenylethanamine isomers via MS.
Conclusion
The electron ionization mass spectrum of 2,2-diphenylethanamine is predicted to be highly characteristic, defined by a dominant base peak at m/z 167 resulting from the formation of the exceptionally stable diphenylmethyl cation via α-cleavage. This, along with other key fragments at m/z 197, 91, 77, and 30, provides a robust fingerprint for its unambiguous identification. This fragmentation pattern is demonstrably different from that of its structural isomers, such as 1,2-diphenylethanamine, underscoring the power of EI-MS as a primary tool for structural elucidation in pharmaceutical research and development. The methodologies and mechanistic interpretations provided in this guide offer a solid framework for the analysis of this important class of compounds.
References
-
PubChem Compound Summary for CID 77575, 2,2-Diphenylethylamine. National Center for Biotechnology Information. [Link]
-
Synthesis and Characterization of N-(2,2-Diphenylethyl)furan-2-carboxamide. MDPI. [Link]
-
Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]
-
Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Amine Fragmentation in Mass Spectrometry. Chemistry LibreTexts. [Link]
-
Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]
-
Anatomy of an Ion's Fragmentation After Electron Ionization. Spectroscopy Online. [Link]
Sources
A Researcher's Guide to the 13C NMR Chemical Shifts of the 2,2-Diphenylethenamine Carbon Backbone
For researchers and professionals in drug development and organic chemistry, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR chemical shifts for the carbon backbone of 2,2-diphenylethenamine, a compound of interest for its structural motifs present in various biologically active molecules.
This guide moves beyond a simple cataloging of chemical shifts. It offers a comparative analysis with structurally related analogues, delves into the underlying electronic and steric effects governing these shifts, and provides a robust, field-proven protocol for acquiring high-quality 13C NMR spectra for this class of compounds.
Understanding the 13C NMR Landscape of 2,2-Diphenylethenamine
The structure of 2,2-diphenylethenamine presents a fascinating interplay of electronic and steric influences on its 13C NMR spectrum. The key features are a vinyl group (C=C) substituted with two phenyl rings at one carbon and an amino group at the other. This arrangement leads to a distinct set of chemical shifts for the carbon backbone.
Due to the absence of a plane of symmetry that would make the two phenyl rings equivalent, all aromatic carbons are, in principle, unique. However, in practice, some signals may overlap. The vinylic carbons are of particular interest, as their chemical shifts are highly sensitive to the electronic effects of the nitrogen atom and the steric and electronic influence of the bulky phenyl groups.
Below is a table summarizing the predicted 13C NMR chemical shifts for the carbon backbone of 2,2-diphenylethenamine, alongside comparative data for the structurally related 1,1-diphenylethylene and the parent enamine, vinylamine. This comparison allows for a clearer understanding of the substituent effects.
Table 1: Predicted and Experimental 13C NMR Chemical Shifts (ppm) of 2,2-Diphenylethenamine and Comparative Compounds
| Carbon Atom | 2,2-Diphenylethenamine (Predicted) | 1,1-Diphenylethylene (Experimental) | Vinylamine (Predicted) |
| Cα (C-NH2/H) | ~85.2 | - | ~86.9 |
| Cβ (C(Ph)2) | ~156.4 | ~150.3 | ~151.7 |
| C-ipso (Phenyl) | ~142.5 (x2) | ~143.2 | - |
| C-ortho (Phenyl) | ~129.8 (x4) | ~128.4 | - |
| C-meta (Phenyl) | ~128.1 (x4) | ~127.8 | - |
| C-para (Phenyl) | ~127.5 (x2) | ~127.3 | - |
Predicted data obtained from nmrdb.org. Experimental data for 1,1-diphenylethylene is a representative value from available literature.
Deciphering the Chemical Shifts: Electronic and Steric Causality
The observed and predicted chemical shifts can be rationalized by considering the fundamental principles of NMR spectroscopy.[1] The chemical shift of a 13C nucleus is primarily influenced by the local electron density, which is modulated by inductive and resonance effects, as well as steric interactions.[2]
The Enamine Moiety: A Tale of Two Effects
In an enamine, the nitrogen atom exerts two opposing electronic effects on the vinylic carbons. Inductively, the electronegative nitrogen withdraws electron density, which would deshield the adjacent carbon (Cα) and shift it downfield. However, the lone pair on the nitrogen can participate in resonance, donating electron density into the π-system of the double bond. This resonance effect increases the electron density at the β-carbon (Cβ), causing an upfield shift (shielding).
In the case of vinylamine , the Cα is found at approximately 86.9 ppm, significantly downfield from a typical sp2 carbon in an unsubstituted alkene (e.g., ethylene at ~123 ppm). This indicates that the inductive effect of the nitrogen is a major contributor to its chemical environment. Conversely, the Cβ is at ~151.7 ppm.
For 2,2-diphenylethenamine , the predicted chemical shift of Cα is ~85.2 ppm. The amino group's influence is clearly visible here. The Cβ, at a predicted ~156.4 ppm, is deshielded. This deshielding is a cumulative effect of the two phenyl groups and the nitrogen atom.
The Influence of the Gem-Diphenyl Groups
The two phenyl groups at the Cβ position in 2,2-diphenylethenamine introduce significant steric hindrance. This steric crowding can force the phenyl rings to twist out of the plane of the double bond, which would reduce the extent of π-conjugation between the rings and the vinyl group.
In 1,1-diphenylethylene , which lacks the amino group, the vinylic carbons resonate at approximately 113.3 ppm (CH2) and 150.3 ppm (C(Ph)2). The quaternary carbon is significantly downfield due to the deshielding effect of the two attached phenyl rings. Comparing this to 2,2-diphenylethenamine, the Cβ is even further downfield (~156.4 ppm), suggesting an additive deshielding effect from the phenyl groups and the nitrogen's inductive effect.
The aromatic carbons in 2,2-diphenylethenamine are predicted to appear in the typical aromatic region of 125-150 ppm.[3] The ipso-carbons (the carbons directly attached to the vinyl group) are the most deshielded due to the direct connection to the sp2 carbon of the double bond.
A Comparative Case Study: N-Vinylcarbazole
To further illustrate the electronic effects in a constrained system, we can examine the experimental 13C NMR data for N-vinylcarbazole. Here, the nitrogen atom is part of a rigid aromatic system, which enforces planarity and enhances resonance donation into the vinyl group.
Table 2: Experimental 13C NMR Chemical Shifts (ppm) of N-Vinylcarbazole
| Carbon Atom | N-Vinylcarbazole (Experimental) |
| Cα | ~100.2 |
| Cβ | ~131.1 |
In N-vinylcarbazole, the Cα is significantly shielded (~100.2 ppm) compared to vinylamine (~86.9 ppm) and 2,2-diphenylethenamine (~85.2 ppm). This upfield shift is a direct consequence of the enhanced resonance donation from the nitrogen lone pair, which is locked in a conformation that maximizes overlap with the π-system. This comparison underscores the profound impact of molecular geometry on 13C NMR chemical shifts.
Experimental Protocol: Acquiring a High-Fidelity 13C NMR Spectrum
Obtaining a reliable 13C NMR spectrum requires careful sample preparation and the selection of appropriate acquisition parameters.[4] The following protocol is a self-validating system designed for compounds like 2,2-diphenylethenamine.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl3) is a common and suitable solvent for many organic compounds, including enamines.[5] Its residual 13C signal at ~77.16 ppm can serve as an internal reference. Other deuterated solvents like acetone-d6 or DMSO-d6 can be used depending on the solubility of the compound.
-
Concentration: Due to the low natural abundance of 13C (~1.1%), a relatively concentrated sample is required.[1] Aim for a concentration of 20-50 mg of the compound dissolved in 0.5-0.7 mL of deuterated solvent.[6]
-
Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Acquisition
-
Instrumentation: A modern NMR spectrometer with a field strength of at least 300 MHz is recommended.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which will result in sharper spectral lines.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is typically used.[7]
-
Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is sufficient to cover the expected range of chemical shifts for organic molecules.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is a good starting point.[7]
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is generally adequate for qualitative 13C NMR.[4] For quantitative analysis, a much longer delay (5 times the longest T1 relaxation time) would be necessary.
-
Number of Scans (NS): The number of scans will depend on the sample concentration and the spectrometer's sensitivity. For a moderately concentrated sample, 1024 to 4096 scans should provide a good signal-to-noise ratio.
-
Temperature: Spectra are typically acquired at room temperature (e.g., 298 K).
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm) or to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for acquiring a 13C NMR spectrum.
Caption: A streamlined workflow for acquiring a high-quality 13C NMR spectrum.
Logical Relationships in Chemical Shift Analysis
The interpretation of the 13C NMR spectrum of 2,2-diphenylethenamine involves a logical flow of considering the different structural contributions to the final chemical shifts.
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A Comparative Analysis of the Reactivity of 2,2-Diphenylethenamine and 2,2-diphenylethylamine: A Guide for Synthetic Chemists
In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to the successful construction of target molecules. The reactivity of these synthons dictates not only the choice of reaction conditions but also the overall efficiency and viability of a synthetic route. This guide provides an in-depth comparative analysis of the reactivity of two structurally related but functionally distinct molecules: 2,2-Diphenylethenamine and 2,2-diphenylethylamine. Both share the bulky diphenyl motif, a common feature in various bioactive compounds, but differ in the saturation of the ethylamine side chain, leading to significant divergences in their chemical behavior.[1][2] This analysis is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically employ these molecules in their synthetic endeavors.
Structural and Electronic Distinctions: The Foundation of Differential Reactivity
At first glance, 2,2-Diphenylethenamine and 2,2-diphenylethylamine appear to be close cousins. However, the presence of a carbon-carbon double bond in 2,2-Diphenylethenamine fundamentally alters its electronic properties and, consequently, its reactivity profile compared to the saturated 2,2-diphenylethylamine.
2,2-diphenylethylamine is a primary amine characterized by a nitrogen atom with a lone pair of electrons residing in an sp³ hybridized orbital.[2] This localized lone pair is readily available for nucleophilic attack, making it a typical primary amine in its reactions.
2,2-Diphenylethenamine , on the other hand, is an enamine. The nitrogen's lone pair is in conjugation with the C=C double bond.[3] This delocalization of electrons has profound implications for its reactivity.
Diagram 1: Comparative Molecular Structures
Caption: Chemical structures of 2,2-Diphenylethenamine and 2,2-diphenylethylamine.
Comparative Reactivity Analysis
The differing electronic landscapes of these two molecules manifest in their behavior towards various electrophiles and reaction conditions.
Nucleophilicity: A Tale of Two Sites
The nucleophilic character of these amines is the cornerstone of their synthetic utility. However, the site of nucleophilic attack differs significantly.
-
2,2-diphenylethylamine: The nitrogen atom is the sole nucleophilic center. Its lone pair readily attacks electrophiles, leading to N-substituted products. This is characteristic of primary amines.[4]
-
2,2-Diphenylethenamine: Due to resonance, the nucleophilicity is shared between the nitrogen and the β-carbon of the enamine system. While the nitrogen is still nucleophilic, the β-carbon often becomes the preferred site of attack for many electrophiles.[5] This dual nucleophilicity allows for both N- and C-functionalization, offering greater synthetic versatility.
Diagram 2: Resonance in 2,2-Diphenylethenamine
Caption: Resonance structures of 2,2-Diphenylethenamine illustrating electron delocalization.
Alkylation Reactions
Alkylation is a fundamental transformation for both classes of amines.
-
2,2-diphenylethylamine: Undergoes N-alkylation with alkyl halides. However, a significant challenge with primary amines is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium salts.[6] Careful control of stoichiometry and reaction conditions is crucial to achieve mono-alkylation.
-
2,2-Diphenylethenamine: The reaction with alkyl halides, known as the Stork enamine alkylation, typically occurs at the β-carbon.[7] This C-alkylation is a powerful tool for forming new carbon-carbon bonds. The initial product is an iminium salt, which can then be hydrolyzed to a ketone or aldehyde, or reduced to a saturated amine.[7][8] This two-step sequence provides a controlled method for α-alkylation of a carbonyl precursor.
| Reaction | Reagent | 2,2-Diphenylethenamine Product (after hydrolysis) | 2,2-diphenylethylamine Product |
| Alkylation | R-X | 2,2-Diphenyl-3-alkyl-propanal | N-alkyl-2,2-diphenylethylamine |
Table 1: Comparison of Alkylation Products.
Acylation Reactions
Acylation is another key reaction highlighting the differences in reactivity.
-
2,2-diphenylethylamine: Reacts readily with acyl chlorides or anhydrides to form stable N-acyl amides.[1] This reaction is generally high-yielding and proceeds without the issue of over-acylation, as the resulting amide is less nucleophilic than the starting amine.[9]
-
2,2-Diphenylethenamine: Can undergo both N-acylation and C-acylation. The outcome is often dependent on the reaction conditions and the nature of the acylating agent. C-acylation at the β-carbon is a common pathway, leading to the formation of β-dicarbonyl compounds after hydrolysis.[10]
Hydrolysis
The stability towards hydrolysis is a critical point of differentiation.
-
2,2-diphenylethylamine: As a saturated amine, it is stable under typical hydrolytic conditions.
-
2,2-Diphenylethenamine: Enamines are susceptible to hydrolysis, especially under acidic conditions.[3] This reaction regenerates the parent carbonyl compound (in this case, diphenylacetaldehyde) and the corresponding amine. This property is often exploited in synthetic sequences where the enamine functionality is used as a protecting group or a reactive intermediate that is later removed.[3]
Diagram 3: Comparative Reaction Workflow - Alkylation
Caption: Workflow for the alkylation of 2,2-Diphenylethenamine versus 2,2-diphenylethylamine.
Experimental Protocols
To provide a practical context for the discussed reactivity, the following are representative experimental protocols.
Protocol 1: N-Acylation of 2,2-diphenylethylamine
This protocol describes a typical Schotten-Baumann reaction for the acylation of 2,2-diphenylethylamine.[1]
Materials:
-
2,2-diphenylethylamine
-
Acyl chloride (e.g., benzoyl chloride)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or aqueous NaOH
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 2,2-diphenylethylamine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
Causality of Experimental Choices:
-
The use of a base (triethylamine or NaOH) is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[9]
-
DCM is a common solvent for this reaction as it is relatively inert and effectively dissolves both reactants.
-
The reaction is initially cooled to control the exothermic reaction between the amine and the highly reactive acyl chloride.
Protocol 2: C-Alkylation of an Enamine (General Procedure)
This protocol outlines a general procedure for the Stork enamine alkylation, which would be applicable to 2,2-Diphenylethenamine.
Materials:
-
Aldehyde/Ketone precursor to the enamine
-
Secondary amine (for enamine formation, if starting from the carbonyl)
-
2,2-Diphenylethenamine (if starting with the pre-formed enamine)
-
Aprotic solvent (e.g., THF, dioxane)
-
Alkyl halide
-
Aqueous acid (for hydrolysis)
-
Standard laboratory glassware for inert atmosphere reactions (if required)
Procedure:
-
Enamine Formation (if necessary): If not starting with pre-formed 2,2-Diphenylethenamine, react diphenylacetaldehyde with a suitable secondary amine (e.g., pyrrolidine) in the presence of an acid catalyst with azeotropic removal of water.
-
Alkylation: Dissolve the enamine (1.0 eq) in an aprotic solvent.
-
Add the alkyl halide (1.1 eq) and stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Hydrolysis: Upon completion of the alkylation, add aqueous acid (e.g., 1M HCl) to the reaction mixture and stir vigorously to hydrolyze the intermediate iminium salt.[3]
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the resulting α-alkylated aldehyde by column chromatography or distillation.
Causality of Experimental Choices:
-
Aprotic solvents are used to avoid premature hydrolysis of the enamine.
-
The hydrolysis step is crucial to convert the iminium salt intermediate back to the desired carbonyl compound.[7]
Conclusion
References
-
N-(2,2-Diphenylethyl)furan-2-carboxamide. MDPI. Available at: [Link]
-
2,2-Diphenylethylamine. Chem-Impex. Available at: [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. PMC - NIH. Available at: [Link]
-
Enamines. Master Organic Chemistry. Available at: [Link]
-
Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. ACS Publications. Available at: [Link]
-
2,2-Diphenylethylamine | C14H15N | CID 77575. PubChem. Available at: [Link]
-
2,2-Diphenylethylamine. ChemBK. Available at: [Link]
-
Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. Available at: [Link]
-
Acylation of Amines. Chemistry LibreTexts. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. Available at: [Link]
-
Synthesis of 1,2-diamines. Organic Chemistry Portal. Available at: [Link]
-
Imine and Enamine Formation Reactions With Reductive Amination. YouTube. Available at: [Link]
- Method of manufacturing alkylated diphenylamine compositions and products thereof. Google Patents.
-
Reactions of Amines. Available at: [Link]
-
Enamine Reactions. Chemistry LibreTexts. Available at: [Link]
-
Enamine. Wikipedia. Available at: [Link]
-
N-Methyl-1,2-diphenylethylamine hydrochloride. Organic Syntheses Procedure. Available at: [Link]
-
A new DES-mediated synthesis of Henna-based benzopyranophenazines and benzoxanthenetriones. PMC. Available at: [Link]
-
Amines - Reactions (A-Level IB Chemistry). YouTube. Available at: [Link]
-
2 2-dichloro propane on hydrolysis yields. Allen. Available at: [Link]
-
Enamines. Making Molecules. Available at: [Link]
-
Difference Between Imine and Enamine. Available at: [Link]
-
Amine Reactivity. MSU chemistry. Available at: [Link]
-
Formation of Imines and Enamines. Chemistry Steps. Available at: [Link]
-
Enamine: Formation, properties and Reactivity. YouTube. Available at: [Link]
-
Chemical Reactions of Amines. GeeksforGeeks. Available at: [Link]
-
A Mild Protocol for Highly Congested and Functionalized C(sp 3 )–N Bonds Construction. Available at: [Link]
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UV-Vis absorption spectra of 2,2-Diphenylethenamine
Technical Comparison Guide: UV-Vis Characterization of 2,2-Diphenylethenamine vs. Stable Analogs
Executive Summary & Core Distinction
This guide characterizes the UV-Vis absorption profile of 2,2-Diphenylethenamine (an enamine) and objectively compares it with its stable pharmacophore analog, 2,2-Diphenylethylamine , and the structural precursor 1,1-Diphenylethylene .
Critical Technical Alert:
Researchers must distinguish between the enamine (
-
2,2-Diphenylethenamine is a reactive enamine intermediate, prone to tautomerization to diphenylacetaldimine or hydrolysis to diphenylacetaldehyde. Its UV spectrum exhibits significant bathochromic shifts due to
conjugation. -
2,2-Diphenylethylamine (CAS 3963-62-0) is a stable, commercially available primary amine used in drug development (e.g., as a fragment in diphenidine or alkaloids). Its spectrum is purely benzenoid.
Technical Analysis: UV-Vis Absorption Spectra
A. 2,2-Diphenylethenamine (The Enamine)[1]
-
Structure:
-
Chromophore: Conjugated system involving two phenyl rings, a double bond, and the auxochromic amino group (
-electrons). -
Spectral Characteristics:
- : Predicted at 280–310 nm (Broad band).
-
Mechanism: The lone pair on the nitrogen atom participates in resonance with the styryl double bond (
), lowering the energy gap for transitions. This results in a significant red-shift compared to the non-conjugated amine. -
Stability Note: Measurements must often be performed in situ or under anhydrous, basic conditions to prevent hydrolysis.
B. Comparator 1: 2,2-Diphenylethylamine (The Stable Amine)
-
Structure:
-
Chromophore: Isolated phenyl rings (non-conjugated).
-
Spectral Characteristics:
-
: 259 nm (Weak,
). -
Mechanism: The spectrum is characteristic of alkyl-substituted benzene (similar to ethylbenzene). It displays the vibrational fine structure of the benzenoid B-band. There is no absorption above 280 nm.
-
Relevance: Used as a negative control to confirm the absence of conjugation.
-
: 259 nm (Weak,
C. Comparator 2: 1,1-Diphenylethylene (The Alkene)[2][3]
-
Structure:
-
Chromophore: Conjugated diphenylethylene system.
-
Spectral Characteristics:
-
: 248–253 nm (Strong,
). -
Mechanism: Strong
transition of the styrene-like system. It lacks the auxochromic shift provided by the nitrogen, resulting in a "blue-shifted" spectrum relative to the enamine.
-
: 248–253 nm (Strong,
Comparative Data Summary
| Feature | 2,2-Diphenylethenamine (Target) | 2,2-Diphenylethylamine (Stable Analog) | 1,1-Diphenylethylene (Precursor) |
| CAS | N/A (Transient/Unstable) | 3963-62-0 | 530-48-3 |
| State | Unstable Solid/Intermediate | Stable Solid (mp 48°C) | Stable Liquid |
| ~280–300 nm (Broad) | 259 nm (Sharp, weak) | 248–253 nm (Strong) | |
| High (>10,000) | Low (~300) | High (~11,000) | |
| Visual Appearance | Likely Yellow (due to tailing) | Colorless | Colorless |
| Detection Window | UV-A / Blue Edge | UV-C / UV-B | UV-C / UV-B |
Mechanistic Pathway & Stability Diagram
The following diagram illustrates the relationship between these species, highlighting why "2,2-Diphenylethenamine" is often a transient species in synthesis (e.g., reduction of nitroethenes) rather than a shelf-stable reagent.
Caption: Reaction pathway showing the transient nature of 2,2-Diphenylethenamine and its conversion to stable analogs.
Experimental Protocols
Protocol A: In Situ Generation and UV Detection of 2,2-Diphenylethenamine
Based on the methodology of Nielsen et al. (1974).
-
Preparation : Dissolve 2,2-diphenyl-1-nitroethene (1.0 mmol) in anhydrous ether or methanol.
-
Reduction : Add Platinum oxide (
) catalyst (5 mol%). Hydrogenate at 1 atm. -
Monitoring :
-
Extract an aliquot immediately after the uptake of 3 equivalents of hydrogen.
-
Filter rapidly through a syringe filter (0.2 µm PTFE) into a quartz cuvette under inert atmosphere (
).
-
-
Measurement : Scan from 200–400 nm.
-
Success Criteria : Observation of a broad band >280 nm indicates the enamine.
-
Failure Mode : Disappearance of the 280 nm band and appearance of a carbonyl peak (approx. 290 nm for aldehyde, but distinct shape) or pure benzenoid spectrum indicates hydrolysis or over-reduction.
-
Protocol B: Quality Control of 2,2-Diphenylethylamine (Stable)
-
Sample : Prepare a
M solution of commercial 2,2-Diphenylethylamine in Ethanol. -
Blank : Pure Ethanol.
-
Scan : 200–350 nm.
-
Validation :
-
Peaks: Distinct maxima at ~253 nm, ~259 nm, ~265 nm (fine structure).
-
Baseline: Absorbance must be near zero >280 nm. Any absorption here indicates oxidation or contamination with enamine/imine species.
-
References
-
Nielsen, A. T., Atkins, R. L., DiPol, J., & Moore, D. W. (1974).[1][2][3][4] Structure and chemistry of the aldehyde ammonias. II. Phenylacetaldimines, styrylamines, and 2,4,6-tribenzyl-1,3,5-hexahydrotriazines.[1][2][3][5] The Journal of Organic Chemistry, 39(10), 1349–1354.
-
PubChem Database. (2025). 2,2-Diphenylethylamine (CID 77575). National Center for Biotechnology Information.
-
NIST Chemistry WebBook. (2025). 1,1-Diphenylethylene UV-Vis Spectrum.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Reference for standard benzenoid vs.
Sources
Elemental Analysis Standards & Purity Validation: 2,2-Diphenylethenamine
The following guide provides an in-depth technical analysis of elemental analysis standards for 2,2-Diphenylethenamine (CAS: 947-90-0). It is designed for researchers requiring rigorous purity validation protocols for this specific enamine intermediate.
Executive Summary & Compound Profile
2,2-Diphenylethenamine (also known as 1,1-diphenyl-2-aminoethylene) is a rare example of a stable primary enamine. While most primary enamines rapidly tautomerize to imines or hydrolyze, the conjugation provided by the gem-diphenyl group imparts sufficient stability for isolation. However, this stability is kinetic, not thermodynamic; the compound remains susceptible to hydrolysis, yielding diphenylacetaldehyde and ammonia.
For drug development professionals using this compound as a scaffold (e.g., in the synthesis of oxazolines or organoborane adducts), Elemental Analysis (CHN) serves as a critical "first-pass" gatekeeper. Unlike HPLC, which may require specific column conditions to prevent on-column hydrolysis, CHN analysis provides a direct, stoichiometric assessment of the nitrogen content—the most sensitive indicator of the compound's integrity.
Chemical Profile
| Property | Specification |
| CAS Number | 947-90-0 |
| Formula | |
| Molecular Weight | 195.26 g/mol |
| Structure | |
| Critical Impurity | Diphenylacetaldehyde (Hydrolysis product, N-free) |
Theoretical Standards & Acceptance Criteria
To validate 2,2-Diphenylethenamine, the experimental elemental composition must align with theoretical values within the industry-standard tolerance (typically
Theoretical Composition ( )
The following table establishes the "Gold Standard" values against which your sample must be compared.
| Element | Atomic Mass | Count | Total Mass Contribution | Theoretical % | Acceptance Range ( |
| Carbon (C) | 12.011 | 14 | 168.154 | 86.12% | 85.72% – 86.52% |
| Hydrogen (H) | 1.008 | 13 | 13.104 | 6.71% | 6.31% – 7.11% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.17% | 6.77% – 7.57% |
Critical Insight: The Nitrogen value is your primary stability indicator. A significant drop below 6.77% N indicates hydrolysis (loss of
) or contamination with N-free precursors (e.g., 2,2-diphenyl-1-nitroethene intermediates).
Comparative Analysis: EA vs. Orthogonal Techniques
Elemental Analysis should not be used in isolation. The table below objectively compares EA against HPLC and qNMR to guide your analytical strategy.
| Feature | Elemental Analysis (CHN) | HPLC (UV-Vis) | qNMR ( |
| Primary Utility | Bulk purity & Stoichiometry verification | Impurity profiling & separation | Structural elucidation & absolute purity |
| Sensitivity to Hydrolysis | High (Detects N loss directly) | Medium (Degradants may co-elute or lack chromophores) | High (Distinct aldehyde proton signal) |
| Sample Requirement | ~2–5 mg (Destructive) | <1 mg (Non-destructive) | ~10 mg (Non-destructive) |
| Blind Spots | Isomers; Inorganic salts (unless ash tested) | Non-UV active impurities; Response factor errors | Paramagnetic impurities; Solvent overlap |
| Turnaround Time | Fast (10 mins) | Medium (30–60 mins) | Medium (Sample prep + acquisition) |
Recommendation
Use CHN Analysis as the "Go/No-Go" gate for raw material acceptance. If the Nitrogen content is < 7.0%, reject the batch before investing time in HPLC method development.
Experimental Protocol: Self-Validating CHN Workflow
This protocol ensures data integrity by incorporating a "bracketed" calibration standard approach.
Reagents & Equipment[2]
-
Instrument: Flash Combustion Analyzer (e.g., Thermo FlashSmart or Elementar vario).
-
Calibration Standard: Acetanilide (C=71.09%, H=6.71%, N=10.36%).
-
Why Acetanilide? It contains the same elements (C, H, N) and has a similar melting point range, ensuring combustion kinetics mimic the analyte.
-
-
Oxidant: Tungsten Trioxide (
) or Copper Oxide ( ) catalyst.
Step-by-Step Methodology
-
System Blanking: Run 3 empty tin capsules to establish the baseline N-blank (atmospheric
exclusion). -
K-Factor Determination: Analyze Acetanilide (2 mg) in triplicate. The coefficient of variation (CV) for the K-factor must be < 0.1%.
-
Sample Preparation:
-
Weigh 2.0 ± 0.1 mg of 2,2-Diphenylethenamine into a tin capsule.
-
Crucial Step: Seal immediately. Enamines are hygroscopic and sensitive to atmospheric moisture.
-
-
Combustion:
-
Furnace Temp: 950°C.
-
Carrier Gas: Helium (140 mL/min).
-
Oxygen Injection: 5 seconds (excess
ensures complete combustion of the phenyl rings).
-
-
Validation: Run a "Check Standard" (e.g., Sulfanilamide) after every 10 samples to verify drift is < 0.1%.
Visualizations of Analytical Logic
Diagram 1: Purity Validation Workflow
This decision tree illustrates the logic flow for validating 2,2-Diphenylethenamine, prioritizing Nitrogen content as the stability marker.
Caption: Workflow prioritizing Nitrogen quantification to detect enamine hydrolysis before chromatographic profiling.
Diagram 2: Degradation Pathway & Analytical Impact
Understanding the chemical fate of the sample explains why EA results fail.
Caption: Hydrolysis mechanism causing Nitrogen loss. The shift from 7.17% N to 0% N makes EA highly diagnostic.
Troubleshooting & FAQs
Q: My Carbon result is high (>87%), but Nitrogen is low. What happened?
A: This is a classic signature of hydrolysis. The hydrolysis product, Diphenylacetaldehyde (
Q: Can I use Sulfanilamide as the calibration standard? A: Yes, but Acetanilide is preferred. Sulfanilamide contains Sulfur, which requires a specific configuration (CHNS mode) and can sometimes interfere with Nitrogen quantification if the reduction tube (Copper) is exhausted. For a pure CHN analysis of this amine, Acetanilide is the cleaner choice.
Q: How do I store the standard to prevent degradation? A: Store 2,2-Diphenylethenamine at 2–8°C under an inert atmosphere (Argon/Nitrogen). Primary enamines are sensitive to both moisture (hydrolysis) and oxygen (oxidative cleavage).
References
-
National Institutes of Health (NIH). (2011). An International Study Evaluating Elemental Analysis. PMC3141872. Retrieved from [Link]
-
Journal of Organic Chemistry. (1974). Reaction of 2,2-diphenyl-1-nitroethene. J. Org.[2] Chem., 39(10). (Establishing the stability and isolation of the enamine). Retrieved from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2-Diphenylethenamine
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous, proactive approach to safety. Handling compounds like 2,2-Diphenylethenamine, a vinylamine derivative, requires more than a standard checklist; it necessitates a deep, mechanistic understanding of the potential hazards and the corresponding protective barriers. This guide provides an in-depth, experience-driven framework for establishing a comprehensive Personal Protective Equipment (PPE) protocol, ensuring both personal safety and data integrity.
The foundation of any laboratory safety plan is the principle of "as low as reasonably achievable" (ALARA) exposure. This is accomplished first through engineering controls (e.g., fume hoods), then administrative controls (e.g., standard operating procedures), and finally, with PPE. This guide focuses on the crucial third pillar: the selection and use of appropriate PPE.
Hazard Profile of 2,2-Diphenylethenamine and Related Amines
Based on this structural analogy and data from related compounds like 2,2-Diphenylethylamine and other amines, we can infer a likely hazard profile.[4]
Inferred Hazard Assessment for 2,2-Diphenylethenamine
| Hazard Classification | Inferred Risk & Rationale | GHS Pictogram |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][4][5] Amines are frequently irritating to the skin upon contact. | |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation.[1][4][5] Direct contact with eyes is likely to cause significant irritation. | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation.[1][4] Inhalation of dust or vapors can irritate the respiratory tract. | |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Assumed): Harmful if swallowed or inhaled. This is a prudent assumption for a research chemical lacking specific data. |
This risk assessment is the logical foundation for our PPE selection. The primary routes of exposure we must guard against are dermal contact, ocular exposure, and inhalation.[6]
Engineering Controls: The First Line of Defense
Before any discussion of PPE, it is critical to emphasize that all handling of 2,2-Diphenylethenamine must occur within a properly functioning chemical fume hood.[6][7] This is the most effective way to control exposure to volatile compounds, dusts, and aerosols, directly addressing the inhalation risk.[8] The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates the use of such engineering controls to minimize chemical exposures.[8][9][10]
Core PPE Protocol: A Barrier-Based Approach
The following protocol outlines the minimum required PPE for handling 2,2-Diphenylethenamine in any form (solid or in solution).
-
Mandatory: ANSI Z87.1-rated chemical splash goggles are required at all times. Standard safety glasses do not provide adequate protection from splashes, which can come from any direction.
-
Causality: The inferred risk of serious eye irritation necessitates a full seal around the eyes to prevent contact from splashes or airborne particles.[1][5]
-
Recommended for High-Risk Operations: When handling larger quantities (>5g) or performing vigorous mixing or heating, a full-face shield should be worn in addition to chemical splash goggles. This provides a secondary barrier protecting the entire face.[6]
The choice of glove material is one of the most critical decisions in chemical handling. Permeation, the process by which a chemical passes through a glove on a molecular level, is a significant and often invisible risk.[11]
-
Recommended Material: Nitrile gloves are the preferred choice for incidental contact due to their broad chemical resistance and tendency to tear visibly when punctured.[12]
-
Protocol for Use:
-
Double Gloving: Always wear two pairs of nitrile gloves. This practice, common in handling potent compounds, significantly reduces the risk of exposure from undetected pinholes or tears in the outer glove.
-
Inspect Before Use: Visually inspect all gloves for any signs of degradation or puncture before donning.[13]
-
Immediate Replacement: If the outer glove comes into contact with 2,2-Diphenylethenamine (solid or solution), remove both pairs immediately, wash your hands thoroughly, and don two new pairs. Never attempt to wash or reuse disposable gloves.[12]
-
-
Causality: Since specific breakthrough time data for 2,2-Diphenylethenamine is unavailable, a conservative double-gloving and immediate replacement strategy is the most scientifically sound approach to mitigate dermal exposure risk. For amines in general, butyl or neoprene gloves may offer longer protection, but nitrile is suitable for the rapid, careful handling typical in a research setting.[14]
-
Mandatory: A flame-resistant laboratory coat must be worn and fully buttoned.
-
Additional Requirements: Full-length pants and closed-toe shoes are required for all laboratory work and are essential for protecting the skin from spills.[6]
-
Causality: The lab coat and proper attire protect the skin on the arms and body from accidental contact and splashes. Contaminated clothing must be removed immediately to prevent prolonged skin exposure.[13][15]
Under normal handling conditions within a certified chemical fume hood, a respirator is not typically required. The fume hood's airflow is designed to prevent inhalation exposure. However, in specific, non-routine situations, respiratory protection may be necessary:
-
Emergency Situations: In the event of a significant spill outside of a fume hood.
-
Maintenance Operations: When cleaning or servicing contaminated equipment where aerosol generation is possible.
-
Weighing Large Quantities of Powder: If weighing large amounts of solid material where dust cannot be adequately contained.
In these cases, a NIOSH-approved respirator with organic vapor/acid gas cartridges would be appropriate. All respirator use must be done under a formal Respiratory Protection Program as required by OSHA (29 CFR 1910.134), which includes fit-testing and medical clearance.
Procedural Workflow: Donning, Doffing, and Disposal
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent cross-contamination.
Experimental Protocol: Safe Handling and PPE Workflow
-
Pre-Handling (Donning Sequence):
-
Don lab coat and ensure it is fully buttoned.
-
Don chemical splash goggles.
-
Don the first (inner) pair of nitrile gloves.
-
Don the second (outer) pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Handling:
-
Perform all manipulations of 2,2-Diphenylethenamine exclusively within a chemical fume hood.
-
Keep the sash at the lowest possible height that still allows for comfortable work.
-
In case of a spill on the outer glove, immediately move hands away from the face and proceed to the doffing area.
-
-
Post-Handling (Doffing Sequence):
-
Remove the outer pair of gloves using a technique that avoids skin contact with the contaminated exterior. Dispose of them in the designated solid amine waste container.
-
Remove the lab coat by folding it inward on itself to contain any surface contamination and hang it in its designated location or place it in a laundry bin if contaminated.
-
Remove the inner pair of gloves and dispose of them.
-
Remove goggles.
-
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is paramount to prevent secondary exposure and environmental contamination.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes used to clean spills, must be considered hazardous waste. Place these items in a clearly labeled, sealed container designated for "Solid Amine Waste."[16]
-
Chemical Waste: Unused 2,2-Diphenylethenamine and solutions containing it must be collected in a designated, labeled hazardous waste container. Amine waste should be segregated from other chemical waste streams to prevent hazardous reactions, particularly with acids and oxidizing agents.[16] Never dispose of amines down the drain.[16][17] Depending on local regulations and facility capabilities, amine waste may be incinerated or treated via advanced oxidation processes.[18][19]
By adhering to this comprehensive, risk-based PPE and handling protocol, researchers can confidently and safely work with 2,2-Diphenylethenamine, upholding the highest standards of laboratory safety and scientific integrity.
References
-
Safety Data Sheet: 2,2'-Diaminodiethylamine . Carl ROTH. [Link]
-
Safety Data Sheet . BASF. [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
Amine Disposal For Businesses . Collect and Recycle. [Link]
-
Safety Data Sheet: Poly(vinylamine) hydrochloride . Chemos GmbH&Co.KG. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . University of Pennsylvania. [Link]
-
OSHA Glove Selection Chart . Environmental Health and Safety - The University of Texas at Dallas. [Link]
-
Treatment of amine wastes generated in industrial processes . ResearchGate. [Link]
-
Laboratories - Overview . Occupational Safety and Health Administration (OSHA). [Link]
-
Ansell Chemical Resistance Glove Chart . Environment, Health and Safety - Princeton University. [Link]
-
Safe Operating Procedure for the Handling of Vinylic Monomers . UCLA Chemistry and Biochemistry. [Link]
-
Disposing Amine Waste . Technology Catalogue. [Link]
-
The Laboratory Standard . Office of Clinical and Research Safety - Vanderbilt University. [Link]
-
Acceptable Drain Disposal Procedures . USDA ARS. [Link]
-
Glove Selection Guide . Office of Environment, Health & Safety - UC Berkeley. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . University of North Carolina at Chapel Hill. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version (2011), Appendix B: Safety and Chemical Hygiene . National Center for Biotechnology Information. [Link]
-
Ultimate Guide to Chemical Resistant Disposable Gloves . SHIELD Scientific. [Link]
-
OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]
-
CAS No. 606-86-0 Properties/Function of 1,3,3-triphenyl-1-propanone . Chemicalbook. [Link]
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- 4. fishersci.com [fishersci.com]
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- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. chemos.de [chemos.de]
- 8. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. osha.gov [osha.gov]
- 10. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. cdn.mscdirect.com [cdn.mscdirect.com]
- 12. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. collectandrecycle.com [collectandrecycle.com]
- 17. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
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- 19. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
